molecular formula C11H13N3O B1307299 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 957313-52-9

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1307299
CAS No.: 957313-52-9
M. Wt: 203.24 g/mol
InChI Key: AMWRJPGIOAAWNS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 957313-52-9) is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This pyrazole derivative is part of a class of compounds frequently investigated as key synthetic intermediates and building blocks in medicinal chemistry and organic synthesis . Researchers value this compound for its potential in developing novel pharmacological agents, leveraging the structural motifs common in biologically active molecules. As a versatile scaffold, it can be used to create more complex structures for screening in various therapeutic areas. Proper handling procedures should be observed. In case of skin contact, take off contaminated clothing immediately and wash with plenty of soap and water . If inhaled, move the victim into fresh air and consult a doctor if breathing is difficult . For research and development use only in a laboratory or manufacturing setting. This product is not intended for diagnostic, therapeutic, or any consumer use.

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-11(12)7-9(13-14)8-5-3-4-6-10(8)15-2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWRJPGIOAAWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390239
Record name 3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957313-52-9
Record name 3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic route to 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the intermediate 3-(2-methoxyphenyl)-3-oxopropanenitrile and its subsequent cyclization to the target compound.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a well-established two-step sequence. The first step involves a Claisen-type condensation to form the β-ketonitrile intermediate. The second step is the crucial pyrazole ring formation via condensation with methylhydrazine.

Synthesis_Pathway cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Cyclization A Methyl 2-methoxybenzoate D 3-(2-Methoxyphenyl)-3-oxopropanenitrile A->D Condensation B Acetonitrile B->D Condensation C Sodium Ethoxide C->D Base F This compound D->F Cyclization E Methylhydrazine E->F Reagent

Caption: Overall synthetic scheme for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-(2-Methoxyphenyl)-3-oxopropanenitrile

This procedure outlines the base-catalyzed condensation of methyl 2-methoxybenzoate with acetonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Methyl 2-methoxybenzoate166.171.12916.62 g0.1
Acetonitrile41.050.7868.21 g (10.4 mL)0.2
Sodium Ethoxide68.05-7.48 g0.11
Toluene--150 mL-
Hydrochloric Acid (2M)--As required-
Saturated Sodium Bicarbonate--As required-
Brine--As required-
Anhydrous Sodium Sulfate--As required-

Procedure:

  • A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium ethoxide (7.48 g, 0.11 mol) and dry toluene (100 mL).

  • A solution of methyl 2-methoxybenzoate (16.62 g, 0.1 mol) and acetonitrile (8.21 g, 0.2 mol) in dry toluene (50 mL) is added dropwise to the stirred suspension over 30 minutes.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of ice-cold water (100 mL).

  • The aqueous layer is separated and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • The aqueous layer is then acidified to pH 3-4 with 2M hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 75-85% Physical Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of this compound

This protocol details the cyclization of the β-ketonitrile with methylhydrazine to form the final product. The reaction of β-ketonitriles with hydrazines is a well-established and versatile method for the synthesis of 5-aminopyrazoles.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
3-(2-Methoxyphenyl)-3-oxopropanenitrile175.18-17.52 g0.1
Methylhydrazine46.070.8745.07 g (5.8 mL)0.11
Ethanol--150 mL-
Acetic Acid--1 mL-
Saturated Sodium Bicarbonate--As required-
Ethyl Acetate--As required-
Brine--As required-
Anhydrous Sodium Sulfate--As required-

Procedure:

  • To a solution of 3-(2-methoxyphenyl)-3-oxopropanenitrile (17.52 g, 0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask, methylhydrazine (5.07 g, 0.11 mol) is added, followed by a catalytic amount of acetic acid (1 mL).

  • The reaction mixture is heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Yield: 70-80% Physical Appearance: White to off-white solid.

III. Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compoundC11H13N3O203.24Data not availableAnticipated signals: 7.8-6.9 (m, 4H, Ar-H), 5.8 (s, 1H, pyrazole-H), 3.9 (s, 3H, OCH3), 3.7 (s, 3H, N-CH3), 3.5 (br s, 2H, NH2)Anticipated signals: 160-150 (Ar-C-O, pyrazole-C), 130-110 (Ar-C, pyrazole-C), 95 (pyrazole-C), 55 (OCH3), 35 (N-CH3)

Note: NMR data is predicted and should be confirmed experimentally.

IV. Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

Workflow start Start step1 Step 1: Condensation Reaction start->step1 step2 Workup & Precipitation step1->step2 step3 Purification (Recrystallization) step2->step3 intermediate 3-(2-Methoxyphenyl)-3-oxopropanenitrile step3->intermediate step4 Step 2: Cyclization Reaction intermediate->step4 step5 Workup & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 final_product This compound step6->final_product end End final_product->end

Caption: Logical workflow for the synthesis of the target compound.

V. Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme caution and appropriate containment.

  • Acetonitrile is flammable and toxic.

  • Follow standard laboratory procedures for handling and disposal of chemicals.

This guide provides a detailed and actionable protocol for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthetic protocol for the preparation of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2-methoxybenzoylacetonitrile, followed by a regioselective cyclization with methylhydrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, data presentation, and workflow visualizations.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is strategically divided into two primary stages:

  • Synthesis of 2-Methoxybenzoylacetonitrile: This initial step involves a Claisen-type condensation reaction between 2-methoxybenzonitrile and ethyl acetate. This reaction forms the crucial β-ketonitrile intermediate required for the subsequent pyrazole ring formation.

  • Cyclization to form the Pyrazole Ring: The synthesized 2-methoxybenzoylacetonitrile is then reacted with methylhydrazine. This step constitutes the core of the pyrazole synthesis, where the careful selection of reaction conditions is critical to ensure the desired regioselectivity, leading to the formation of the 1,3,5-substituted pyrazole.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Synthesis of 2-Methoxybenzoylacetonitrile cluster_1 Step 2: Synthesis of this compound 2-Methoxybenzonitrile 2-Methoxybenzonitrile Claisen Condensation Claisen Condensation 2-Methoxybenzonitrile->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Claisen Condensation Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Claisen Condensation 2-Methoxybenzoylacetonitrile 2-Methoxybenzoylacetonitrile Claisen Condensation->2-Methoxybenzoylacetonitrile Cyclization Cyclization 2-Methoxybenzoylacetonitrile->Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Cyclization Solvent (e.g., TFE) Solvent (e.g., TFE) Solvent (e.g., TFE)->Cyclization Target Compound This compound Cyclization->Target Compound G Start 2-Methoxybenzoylacetonitrile + Methylhydrazine Intermediate_A Hydrazone Intermediate A (Attack by N1 of MeNHNH2) Start->Intermediate_A Pathway A Intermediate_B Hydrazone Intermediate B (Attack by N2 of MeNHNH2) Start->Intermediate_B Pathway B Product_A Desired Product: This compound Intermediate_A->Product_A Cyclization Product_B Isomeric Byproduct: 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine Intermediate_B->Product_B Cyclization

An In-depth Technical Guide to the Starting Materials for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic methodologies required for the preparation of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a key scaffold in medicinal chemistry. This document details the primary synthetic routes, experimental protocols for analogous reactions, and the logical workflow from commercially available precursors to the target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of a β-ketonitrile intermediate, specifically 3-(2-methoxyphenyl)-3-oxopropanenitrile . This intermediate is then subjected to a cyclocondensation reaction with methylhydrazine to yield the final pyrazole product. This approach is a well-established method for the synthesis of 5-aminopyrazoles.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Pyrazole Ring Formation 2-Methoxyacetophenone 2-Methoxyacetophenone Claisen Condensation Claisen Condensation 2-Methoxyacetophenone->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Strong Base Strong Base (e.g., NaH, NaOEt) Strong Base->Claisen Condensation 3-(2-methoxyphenyl)-3-oxopropanenitrile 3-(2-methoxyphenyl)-3-oxopropanenitrile Claisen Condensation->3-(2-methoxyphenyl)-3-oxopropanenitrile Cyclocondensation Cyclocondensation 3-(2-methoxyphenyl)-3-oxopropanenitrile->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation This compound This compound Cyclocondensation->this compound

Figure 1: Synthetic workflow for this compound.

Starting Material 1: 3-(2-methoxyphenyl)-3-oxopropanenitrile

The primary precursor for the pyrazole ring is the β-ketonitrile, 3-(2-methoxyphenyl)-3-oxopropanenitrile (also known as 2-methoxybenzoylacetonitrile).

Table 1: Properties of 3-(2-methoxyphenyl)-3-oxopropanenitrile

PropertyValue
IUPAC Name 3-(2-methoxyphenyl)-3-oxopropanenitrile
CAS Number 35276-83-6
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile

This intermediate is typically synthesized via a Claisen condensation reaction. The most common starting materials for this step are 2-methoxyacetophenone and a source of the cyano group, such as acetonitrile or diethyl carbonate . The reaction is conducted in the presence of a strong base.

Table 2: Key Reagents for the Synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile

ReagentRoleKey Considerations
2-Methoxyacetophenone Ketone starting materialCommercially available.
Acetonitrile Cyano group sourceActs as both reactant and solvent in some procedures.
Sodium Hydride (NaH) Strong baseRequires anhydrous conditions.
Sodium Ethoxide (NaOEt) Strong baseOften used in alcoholic solvents.
Experimental Protocol (Analogous Claisen Condensation)

Protocol 1: General Procedure for Crossed Claisen Condensation

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 2-methoxyacetophenone (1.0 equivalent) and diethyl carbonate (1.2 equivalents) in the same anhydrous solvent is added dropwise at a temperature maintained between 25-30 °C.

  • After the initial evolution of hydrogen gas subsides, the reaction mixture is heated to reflux and maintained for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to afford the desired β-keto ester.

  • The β-keto ester is then converted to the β-ketonitrile.

Starting Material 2: Methylhydrazine

The second key starting material is methylhydrazine , which provides the nitrogen atoms for the pyrazole ring and the methyl group at the N1 position.

Table 3: Properties of Methylhydrazine

PropertyValue
IUPAC Name Methylhydrazine
CAS Number 60-34-4
Molecular Formula CH₆N₂
Molecular Weight 46.07 g/mol

Synthesis of this compound

The final step is the cyclocondensation of 3-(2-methoxyphenyl)-3-oxopropanenitrile with methylhydrazine. This reaction is typically carried out in a protic solvent such as ethanol and may be catalyzed by a small amount of acid. The reaction generally proceeds with high regioselectivity to yield the desired 1-methyl-5-aminopyrazole isomer.

Experimental Protocol (Analogous Cyclocondensation)

The following protocol is adapted from a highly efficient synthesis of a structurally similar 5-aminopyrazole.

Protocol 2: Synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole

  • To a solution of 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 equivalent) in absolute ethanol, hydrazine hydrate (5.0 equivalents) is added.

  • The reaction mixture is stirred at 80 °C for 15 hours.

  • The solvent is then removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

  • This procedure yields the desired 5-amino-3-(4-methoxyphenyl)pyrazole with a reported yield of 97%.

Adaptation for the Target Molecule:

To synthesize this compound, methylhydrazine or methylhydrazine sulfate would be used in place of hydrazine hydrate. The reaction conditions (solvent, temperature, and reaction time) are expected to be similar. It is important to note that the use of methylhydrazine can potentially lead to two regioisomers. However, the reaction of β-ketonitriles with substituted hydrazines generally favors the formation of the 5-aminopyrazole isomer where the substituted nitrogen of the hydrazine attacks the carbonyl carbon.

Reaction Mechanism

The formation of the 5-aminopyrazole ring proceeds through a well-established mechanism:

G Start 3-(2-methoxyphenyl)-3-oxopropanenitrile + Methylhydrazine Step1 Nucleophilic attack of methylhydrazine on the carbonyl carbon Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack of the second nitrogen on the nitrile carbon Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Tautomerization Intermediate2->Step3 Product This compound Step3->Product

Figure 2: Reaction mechanism for pyrazole formation.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The key starting materials, 2-methoxyacetophenone and methylhydrazine, are readily accessible. The synthesis relies on two well-understood reactions: a Claisen condensation to form the β-ketonitrile intermediate, followed by a cyclocondensation to construct the pyrazole ring. By adapting established protocols for similar molecules, this target compound can be synthesized in high yield. This guide provides the necessary foundational knowledge for the successful planning and execution of this synthesis.

An In-depth Technical Guide to 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Due to the limited availability of data for this specific molecule, information from closely related analogs is included to provide a thorough understanding of this class of compounds.

Chemical Properties and Data

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃OCalculated
Molecular Weight 203.24 g/mol Calculated
Predicted XLogP3 1.5[1]
Predicted Hydrogen Bond Donors 1[1]
Predicted Hydrogen Bond Acceptors 4[1]
Predicted pKa (most basic) 4.5 (estimated)General knowledge of aminopyrazoles

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Table 2: Representative Spectral Data of Analogous Aminopyrazoles

The following data is for the related compound 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and serves as a reference.[1]

Spectral Data Values
FTIR (cm⁻¹) 3243 (N-H), 2958, 2863 (C-H), 1611 (C=N), 1558, 1506 (C=C), 1240, 1036 (C-O-C)[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH₃), 3.81 (s, 3H, OCH₃), 4.16 (d, J = 5.2 Hz, 2H, NCH₂), 5.41 (s, 1H, H-4), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H)[1]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 30.6 (CH₃, tBu), 32.3 (Cq, tBu), 34.2 (NCH₃), 50.1 (NCH₂), 55.4 (OCH₃), 85.2 (CH, C-4), 114.2 (2CH, Ar-C), 129.4 (2CH, Ar-C), 130.9 (Cq, Ar-C), 148.1 (Cq, C-5), 159.3 (Cq, Ar-C), 160.7 (Cq, C-3)[1]
Mass Spectrum (EI, 70 eV) m/z (%) 273 (M+, 47), 121 (100)[1]

Synthesis and Experimental Protocols

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][3] For the synthesis of this compound, the key precursors are 2-methoxybenzoylacetonitrile and methylhydrazine.

Synthesis of Precursor: 2-Methoxybenzoylacetonitrile

This precursor can be synthesized from 2-methoxybenzonitrile and acetonitrile in the presence of a strong base like sodium amide or sodium ethoxide.

General Experimental Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles and should be optimized for this specific reaction.

Reaction:

G reagent1 2-Methoxybenzoylacetonitrile product This compound reagent1->product Ethanol, Reflux reagent2 Methylhydrazine reagent2->product

Figure 1: General reaction scheme for the synthesis.

Materials:

  • 2-Methoxybenzoylacetonitrile (1 equivalent)

  • Methylhydrazine (1.1 equivalents)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • To a solution of 2-methoxybenzoylacetonitrile in absolute ethanol, add methylhydrazine.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity and Potential Applications

5-Aminopyrazoles are versatile building blocks in organic synthesis, primarily due to the nucleophilicity of the amino group and the pyrazole ring nitrogens. They are key intermediates in the synthesis of various fused heterocyclic systems with a wide range of biological activities, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

The general reactivity of 5-aminopyrazoles is depicted in the following workflow:

G start 5-Aminopyrazole product1 N-Substituted Product start->product1 Acylation / Alkylation product2 C4-Substituted Product start->product2 Electrophilic Substitution fused_heterocycle Fused Heterocycle start->fused_heterocycle Cyclocondensation electrophile Electrophilic Reagent electrophile->product1 electrophile->product2 biselectrophile 1,3-Dielectrophile biselectrophile->fused_heterocycle

Figure 2: General reactivity of 5-aminopyrazoles.

Potential Biological Significance and Signaling Pathways

Aminopyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5] Many aminopyrazole-based compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.

One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a central role in cell proliferation, survival, and differentiation.[6][7] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. While the specific activity of this compound on this pathway is not known, its structural motif is common in kinase inhibitors.

A simplified representation of the EGFR signaling pathway is shown below:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Regulates Gene Expression for

Figure 3: Simplified EGFR signaling pathway.

Conclusion

This compound is a molecule of interest within the broader class of aminopyrazoles. While specific experimental data is limited, this guide provides a comprehensive overview based on established synthetic methodologies and data from analogous compounds. Further research is warranted to fully characterize its chemical and biological properties and to explore its potential as a scaffold in drug discovery, particularly in the context of kinase inhibition.

References

Spectroscopic Profile of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize spectroscopic data for compounds structurally related to 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This information serves as a reference for predicting the spectral properties of the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Functional Group Expected Chemical Shift (ppm) Multiplicity Notes
NH₂3.5 - 5.0Broad SingletChemical shift can be concentration-dependent and may exchange with D₂O.
Aromatic-H (Methoxyphenyl)6.8 - 7.8MultipletsThe substitution pattern will influence the exact shifts and coupling constants.
Pyrazole-H5.5 - 6.5SingletThe proton at the 4-position of the pyrazole ring.
OCH₃3.8 - 4.0Singlet
N-CH₃3.6 - 3.9Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Expected Chemical Shift (ppm) Notes
Aromatic C-O150 - 160
Pyrazole C-N140 - 155
Aromatic C-H110 - 130
Pyrazole C-C90 - 100The carbon at the 4-position of the pyrazole ring.
OCH₃55 - 60
N-CH₃35 - 45

Table 3: Predicted Mass Spectrometry and Infrared Spectroscopy Data

Spectroscopic Technique Expected Values Notes
Mass Spectrometry (ESI-MS) Molecular Ion [M+H]⁺: ~218.1188 m/zThe exact mass may vary slightly based on the isotope distribution.
Infrared (IR) Spectroscopy N-H stretch: 3200-3400 cm⁻¹ (two bands for primary amine) C-H stretch (aromatic): 3000-3100 cm⁻¹ C-H stretch (aliphatic): 2850-3000 cm⁻¹ C=N stretch: 1580-1650 cm⁻¹ C-O stretch (aryl ether): 1230-1270 cm⁻¹The N-H bending vibration is expected around 1580-1650 cm⁻¹.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Record the spectrum at room temperature.

    • Use the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Record the spectrum using a proton-decoupled pulse sequence.

    • Use the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).[2]

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

spectroscopic_workflow cluster_data_analysis Data Analysis compound Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (ESI-MS) compound->ms ir Infrared Spectroscopy (FT-IR) compound->ir nmr_data NMR Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data ir_data IR Spectrum ir->ir_data structure_elucidation Structure Elucidation purity_assessment Purity Assessment nmr_data->structure_elucidation nmr_data->purity_assessment ms_data->structure_elucidation ir_data->structure_elucidation

Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a structural representation of the molecule.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H4 (pyrazole)5.7 - 6.0singlet1HThe chemical shift is influenced by the electron-donating amino group at position 5.
NH₂ (amine)4.5 - 5.5broad singlet2HThe chemical shift can vary significantly with concentration and solvent.
OCH₃ (methoxy)3.8 - 4.0singlet3HTypical range for a methoxy group attached to an aromatic ring.
N-CH₃ (N-methyl)3.6 - 3.8singlet3HCharacteristic chemical shift for a methyl group on a nitrogen atom within a pyrazole ring.
H6' (methoxyphenyl)7.6 - 7.8doublet of doublets1HCoupled to H5' and H4'.
H4' (methoxyphenyl)7.2 - 7.4triplet1HCoupled to H3' and H5'.
H5' (methoxyphenyl)6.9 - 7.1triplet1HCoupled to H4' and H6'.
H3' (methoxyphenyl)6.8 - 7.0doublet1HCoupled to H4'.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

  • The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

  • Acquisition Time (aq): An acquisition time of 3-4 seconds should be used to ensure good digital resolution.

  • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Temperature: The experiment is typically run at room temperature (298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Apply a line broadening (apodization) function (e.g., an exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase correct the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to aid in the structural assignment.

Molecular Structure and Logical Relationships

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups and their connectivity.

Caption: Chemical structure of this compound.

13C NMR Analysis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This document outlines predicted 13C NMR chemical shifts based on spectral data from analogous structures, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis.

Data Presentation: Predicted 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyrazole Ring
C3~150-155Attached to the aromatic ring and a nitrogen atom, leading to a downfield shift.
C4~85-95Shielded position in the pyrazole ring, influenced by the adjacent amino group. Data from similar 5-aminopyrazoles supports this upfield shift.[7]
C5~145-150Attached to the amino group and a nitrogen atom, resulting in a downfield shift.
N-CH3~34-38Typical range for a methyl group attached to a nitrogen atom in a heterocyclic ring.[7]
Methoxyphenyl Ring
C1' (ipso to pyrazole)~125-130Quaternary carbon, its shift is influenced by the attached pyrazole ring.
C2' (ipso to OCH3)~155-160Attached to the electron-donating methoxy group, resulting in a significant downfield shift.
C3'~110-115Ortho to the methoxy group, experiencing a shielding effect.
C4'~128-132Meta to the methoxy group, with a chemical shift similar to an unsubstituted benzene ring.
C5'~120-125Para to the methoxy group, experiencing a slight shielding effect.
C6'~120-125Ortho to the pyrazole substituent.
O-CH3~55-58Typical chemical shift for a methoxy group attached to an aromatic ring.[11][10]

Note: The actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common initial choice due to its good dissolving power for many organic compounds and its single carbon signal that does not interfere with the region of interest. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used, though its solvent peaks are more complex.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.

    • Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which have a long relaxation time and no Nuclear Overhauser Effect (NOE) enhancement.

    • Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range.

  • Advanced Experiments: To aid in the assignment of carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to correlate carbon atoms with their directly attached protons and with protons that are two or three bonds away, respectively.

Mandatory Visualization

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

G Workflow for 13C NMR Analysis cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Reporting Sample Sample Preparation (Compound in Deuterated Solvent) NMR_Setup NMR Spectrometer Setup (Parameter Optimization) Sample->NMR_Setup Acquire_1D 1D 13C NMR Acquisition NMR_Setup->Acquire_1D Acquire_2D 2D NMR Acquisition (HSQC, HMBC) (Optional, for structural confirmation) NMR_Setup->Acquire_2D Processing Fourier Transform & Phasing Acquire_1D->Processing Acquire_2D->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Spectral Assignment (Using 1D, 2D data, and prediction) Peak_Picking->Assignment Data_Table Tabulation of Chemical Shifts Assignment->Data_Table Report Final Report Generation Data_Table->Report

Workflow for 13C NMR Analysis

References

Crystal Structure of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystal structure for the specific compound 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine could not be completed as publicly available crystallographic data was not found. However, a comprehensive review of closely related pyrazole derivatives provides valuable insights into the probable structural characteristics, molecular geometry, and intermolecular interactions that could be expected for this compound.

This technical guide summarizes the crystallographic data and experimental methodologies for structurally similar pyrazole-based compounds, offering a comparative framework for researchers, scientists, and drug development professionals. The information presented is drawn from published research and crystallographic databases.

Comparative Crystallographic Data of Related Pyrazole Derivatives

To provide a predictive context for the crystal structure of this compound, crystallographic data for analogous compounds are presented in the tables below. These molecules share the core pyrazole-amine scaffold with variations in substituent patterns.

Table 1: Crystallographic Data for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine [1]

ParameterValue
Chemical FormulaC₁₆H₁₅N₃O
Molecular Weight265.31
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.9638 (6)
b (Å)6.3639 (2)
c (Å)28.2466 (12)
α (°)90
β (°)90
γ (°)90
Volume (ų)2689.87 (18)
Z8
Temperature (K)296
RadiationMo Kα
R-factor0.044

Table 2: Crystallographic Data for 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole [2]

ParameterValue
Chemical FormulaC₁₆H₁₄N₂O₂
Molecular Weight266.29
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)17.5626 (15)
b (Å)10.2239 (7)
c (Å)7.4513 (7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1337.94 (19)
Z4
Temperature (K)173
RadiationMo Kα
R-factor0.034

Experimental Protocols: Synthesis and Crystallization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or a β-ketonitrile. The specific methodologies for the related compounds are detailed below.

Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine[1]

The synthesis of this compound is reported to be regiospecific, resulting from the reaction between benzoylacetonitrile and 2-(4-methoxyphenyl)hydrazinium chloride. Single crystals suitable for X-ray diffraction were obtained, providing unambiguous structural determination.

Synthesis of 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole[2]

This compound was synthesized from 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione. The specific crystallization method to obtain single crystals for X-ray analysis is not detailed in the provided information.

General Synthesis of 5-Aminopyrazoles

A common and versatile method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazine derivatives. The reaction typically proceeds via a condensation-cyclization mechanism. The choice of substituents on both the β-ketonitrile and the hydrazine determines the final substitution pattern on the pyrazole ring.

Logical Workflow for Synthesis and Structure Determination

The general workflow for the synthesis and structural elucidation of pyrazole derivatives is illustrated in the following diagram.

experimental_workflow General Workflow for Pyrazole Synthesis and Crystal Structure Analysis cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_analysis Structure Determination start Starting Materials (β-Ketonitrile & Hydrazine Derivative) reaction Condensation Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray data_processing Data Collection and Processing xray->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: A generalized workflow for the synthesis and crystallographic analysis of pyrazole compounds.

Expected Molecular Geometry and Intermolecular Interactions

Based on the analysis of related structures, the following features can be anticipated for the crystal structure of this compound:

  • Non-planar Conformation: The methoxyphenyl ring is likely to be twisted out of the plane of the pyrazole ring due to steric hindrance. For instance, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl and methoxybenzene groups are rotated by 29.41(5)° and 37.01(5)°, respectively, from the central pyrazole ring[1].

  • Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor and is expected to participate in intermolecular hydrogen bonds with acceptor atoms, such as the nitrogen atom of a neighboring pyrazole ring or the oxygen atom of the methoxy group. In the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, an intermolecular N—H···N hydrogen bond links molecules into a chain[1]. Similarly, 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole exhibits N—H···O hydrogen bonding[2].

Potential Signaling Pathways and Applications

While no specific biological activity or signaling pathway information was found for this compound, the 5-aminopyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. These compounds have been investigated for a wide range of therapeutic applications, including as inhibitors of kinases, antagonists of G-protein coupled receptors, and as antibacterial agents. Further research would be required to elucidate any potential biological targets and signaling pathways for the title compound.

potential_applications Potential Therapeutic Areas for 5-Aminopyrazole Derivatives cluster_targets Potential Molecular Targets cluster_applications Potential Therapeutic Applications scaffold 5-Aminopyrazole Scaffold kinases Kinases scaffold->kinases gpcrs GPCRs scaffold->gpcrs enzymes Other Enzymes scaffold->enzymes receptors Nuclear Receptors scaffold->receptors oncology Oncology kinases->oncology inflammation Inflammation gpcrs->inflammation cns CNS Disorders gpcrs->cns infectious Infectious Diseases enzymes->infectious receptors->inflammation

Caption: A diagram illustrating the potential molecular targets and therapeutic applications of 5-aminopyrazole derivatives.

References

Potential Biological Activity of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the potential biological activities of the compound 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 957313-52-9). As of the latest literature review, specific experimental data on the biological effects of this exact molecule are not extensively published. Therefore, this document infers its potential activities based on the well-documented biological profiles of structurally related 5-aminopyrazole derivatives. The experimental protocols provided are representative examples from studies on analogous compounds and should be adapted and validated for the specific compound of interest.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Among its derivatives, the 5-aminopyrazole moiety serves as a critical pharmacophore in the design of various therapeutic agents.[4][5][6] The subject of this guide, this compound, incorporates several key structural features that suggest a potential for significant biological activity:

  • 5-Aminopyrazole Core: This feature is known to be a versatile building block for compounds targeting a range of biological entities, including kinases, inflammatory enzymes, and cancer cell lines.[4][5]

  • 3-(2-Methoxyphenyl) Substitution: The presence of a methoxyphenyl group can influence the compound's pharmacokinetic properties and its interaction with biological targets. Aryl substitutions at this position are common in bioactive pyrazoles.

  • 1-Methyl Group: The methylation at the N1 position can enhance metabolic stability and modulate the compound's binding affinity and selectivity for its targets.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound by examining the established activities of its close structural analogs.

Potential Biological Activities

Based on the extensive literature on 5-aminopyrazole derivatives, this compound is predicted to exhibit a range of biological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

Numerous 5-aminopyrazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[7][8] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell cycle progression and signaling pathways. For instance, some pyrazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8]

Anti-inflammatory Activity

The pyrazole scaffold is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[3][9]

Kinase Inhibitory Activity

The 5-aminopyrazole structure is a key component of many potent and selective kinase inhibitors. These compounds can target a variety of kinases that are implicated in cancer and inflammatory diseases. The amino group at the 5-position often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.

Data Presentation: Biological Activities of Structurally Related 5-Aminopyrazole Derivatives

The following tables summarize quantitative data from studies on compounds structurally related to this compound. It is crucial to note that this data is for analogous compounds and may not be representative of the activity of the title compound.

Table 1: In Vitro Cytotoxicity of Representative 5-Aminopyrazole Analogs

Compound/AnalogCell LineIC50 (µM)Reference
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b)K562 (Leukemia)Not specified, but noted as highly potent[8]
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b)A549 (Lung Cancer)Not specified, but noted as highly potent[8]
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b)MCF-7 (Breast Cancer)Not specified, but noted as highly potent[8]
Pyrazolo[1,5-a]pyrimidine derivative (7a)EAC (Carcinoma)15.2[10]
Pyrazolo[1,5-a]pyrimidine derivative (10a)EAC (Carcinoma)10.8[10]

Table 2: In Vitro Enzyme Inhibition by Representative Pyrazole Analogs

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Pyrazole derivativeCOX-20.034 - 0.052[3]
5-Aminopyrazole derivativeα-glucosidaseMicromolar range[6]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound. These protocols are based on established methods used for similar compounds.

Synthesis of 5-Aminopyrazole Derivatives (Representative Protocol)

A common route for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine hydrate or a substituted hydrazine.

Materials:

  • β-Ketonitrile precursor

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the β-ketonitrile precursor in ethanol.

  • Add a slight molar excess of hydrazine hydrate.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-aminopyrazole derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Potential Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Test_Compound This compound Test_Compound->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential inhibition of a generic kinase signaling pathway.

Experimental Workflow for Biological Activity Screening

G Start Synthesize and Purify This compound In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Start->In_Vitro_Screening Hit_Identification Hit Identification (IC50 < Threshold) In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Profiling) Hit_Identification->Mechanism_of_Action Active In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Compound Lead Compound In_Vivo_Studies->Lead_Compound

Caption: A representative workflow for screening novel compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in public literature, the analysis of its structural features and the activities of closely related 5-aminopyrazole derivatives strongly suggests its potential as a bioactive molecule. The compound warrants further investigation, particularly in the areas of oncology and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this promising chemical entity. Future studies involving in vitro and in vivo testing are essential to definitively characterize its biological profile and validate its potential as a lead compound for drug discovery.

References

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothesized mechanism of action for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine based on the biological activities of structurally related compounds. The proposed experiments and data are illustrative and intended to guide future research.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The subject of this guide, this compound, is a novel compound with therapeutic potential. While direct studies on its mechanism of action are not yet available, its structural features, particularly the presence of the 1-methyl-1H-pyrazol core and the 2-methoxyphenyl substituent, suggest a plausible interaction with key biological targets. Structurally similar compounds have been identified as inhibitors of protein kinases and cyclooxygenase (COX) enzymes.[6][7][8][9] For instance, a compound bearing the 1-methyl-1H-pyrazol moiety, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been shown to inhibit the FLT3-ITD and BCR-ABL pathways, which are critical in certain leukemias.[7][8] This suggests that the core scaffold of our compound of interest may be amenable to binding within the ATP-binding pocket of various kinases. Furthermore, numerous pyrazole derivatives are known to exert anti-inflammatory effects through the inhibition of prostaglandin synthesis, a pathway mediated by COX enzymes.[1][6]

This technical guide puts forth a dual hypothesis for the mechanism of action of this compound:

  • Hypothesis 1: Inhibition of Protein Kinases: The compound acts as an inhibitor of one or more protein kinases that are crucial for the proliferation and survival of cancer cells.

  • Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes: The compound inhibits COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

This document will provide a detailed overview of proposed experimental protocols to investigate these hypotheses, present hypothetical data in structured tables, and visualize the implicated signaling pathways and experimental workflows using Graphviz diagrams.

Hypothesized Signaling Pathways

Based on the known activities of related pyrazole compounds, this compound may interfere with key signaling pathways implicated in cancer and inflammation.

Kinase Inhibition Pathway

Many cancers are driven by aberrant signaling through protein kinase pathways. The compound could potentially inhibit receptor tyrosine kinases (RTKs) like FLT3 or non-receptor tyrosine kinases such as ABL. Inhibition of these kinases would block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.[7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation mTOR->Proliferation ABL Non-Receptor Tyrosine Kinase (e.g., BCR-ABL) ABL->RAS ABL->PI3K Compound 3-(2-Methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine Compound->RTK Compound->ABL

Hypothesized Kinase Inhibition Pathway
COX Inhibition Pathway

The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. Inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Given the prevalence of anti-inflammatory activity among pyrazole derivatives, it is plausible that this compound could also act as a COX inhibitor.

ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Compound 3-(2-Methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine Compound->COX1 Compound->COX2

Hypothesized COX Inhibition Pathway

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that would be generated from the experimental protocols outlined below.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
FLT315
ABL45
SRC80
VEGFR2120
EGFR>1000
PIM1250

Table 2: Hypothetical COX Enzyme Inhibition

EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-1250.5
COX-212.5

Table 3: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeKey MutationGI50 (µM)
MV4-11Acute Myeloid LeukemiaFLT3-ITD0.1
K562Chronic Myeloid LeukemiaBCR-ABL0.5
A549Lung CarcinomaKRAS>50
MCF7Breast CarcinomaWild-type>50

Experimental Protocols

Detailed methodologies for key experiments to test the proposed hypotheses are provided below.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Kinase Panel Screening: A broad panel of recombinant human kinases will be used for initial screening (e.g., DiscoverX KINOMEscan™ or similar). The compound will be tested at a single concentration (e.g., 1 µM) to identify potential targets.

  • IC50 Determination: For kinases showing significant inhibition in the primary screen, a dose-response analysis will be performed to determine the IC50 value.

    • Assay Principle: A radiometric assay using [γ-³³P]-ATP is a standard method. Alternatively, non-radioactive luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, Promega) can be used.

    • Procedure (ADP-Glo™):

      • Prepare serial dilutions of the test compound in the appropriate kinase buffer.

      • In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound.

      • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

      • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

      • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.

      • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

      • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cyclooxygenase (COX) Inhibition Assays

Objective: To evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and ovine or human COX-2 enzymes will be used.

  • Assay Principle: A colorimetric or fluorescent assay that measures the peroxidase activity of the COX enzymes.

    • Procedure (Colorimetric COX Inhibitor Screening Assay):

      • Prepare serial dilutions of the test compound.

      • In a 96-well plate, add the respective COX enzyme (COX-1 or COX-2), heme, and the test compound.

      • Initiate the reaction by adding arachidonic acid.

      • The reaction produces prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2.

      • This peroxidase activity is measured using a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 590 nm).

      • A decrease in absorbance indicates inhibition of COX activity.

      • Calculate IC50 values from the dose-response curves.

Cell-Based Assays

Objective: To assess the anti-proliferative and apoptotic effects of the compound on cancer cell lines.

Methodology:

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • Seed cancer cell lines (e.g., MV4-11, K562, A549, MCF7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 72 hours.

    • Measure cell viability using MTT reagent (which measures mitochondrial activity) or CellTiter-Glo® Luminescent Cell Viability Assay (which measures intracellular ATP).

    • Determine the GI50 (concentration for 50% inhibition of cell growth) for each cell line.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at concentrations around the GI50 for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

  • Western Blot Analysis:

    • Treat cells with the compound and prepare cell lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).

    • Visualize the protein bands using a chemiluminescence detection system. This will confirm the on-target effect of the compound on the hypothesized signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for investigating the mechanism of action.

cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Biochemical Assays cluster_incell Cell-Based Assays cluster_conclusion Conclusion Hypothesis Hypothesize dual mechanism: Kinase and COX Inhibition KinaseAssay Kinase Panel Screening (IC50 Determination) Hypothesis->KinaseAssay COXAssay COX-1/COX-2 Inhibition Assays (IC50 Determination) Hypothesis->COXAssay CellViability Cell Viability Assays (GI50 in Cancer Cell Lines) KinaseAssay->CellViability COXAssay->CellViability Apoptosis Apoptosis Assays (Annexin V/PI) CellViability->Apoptosis WesternBlot Western Blot Analysis (Target Engagement) CellViability->WesternBlot Conclusion Elucidate Mechanism of Action Apoptosis->Conclusion WesternBlot->Conclusion

Proposed Experimental Workflow

Conclusion

This technical guide has outlined a plausible, dual mechanism of action for this compound, centered on the inhibition of protein kinases and cyclooxygenase enzymes. The provided hypothetical data and detailed experimental protocols offer a robust framework for the systematic investigation of this compound's pharmacological properties. The successful execution of these experiments would not only elucidate the molecular mechanism of this novel pyrazole derivative but also pave the way for its potential development as a therapeutic agent for cancer or inflammatory diseases. Further studies, including in vivo efficacy and safety assessments, would be the logical next steps following the validation of its in vitro mechanism of action.

References

In Silico Modeling of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the novel pyrazole derivative, 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Pyrazole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] This document outlines a systematic computational approach, encompassing quantum mechanical analysis, protein target prediction, pharmacophore modeling, virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction, to elucidate the therapeutic potential of this compound. Detailed hypothetical protocols and data presentation formats are provided to guide researchers in the virtual assessment of this and similar small molecules.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, this compound, is a novel compound with potential therapeutic applications. In silico modeling, or computer-aided drug design (CADD), offers a rapid and cost-effective strategy to predict the biological activity, pharmacokinetic properties, and potential protein targets of new chemical entities before their synthesis and experimental testing.[2][3] This whitepaper details a comprehensive in silico workflow designed to thoroughly characterize the potential of this compound as a drug candidate.

Molecular Modeling Workflow

A multi-step in silico workflow is proposed to investigate the properties of this compound. This workflow is designed to be iterative, with findings from each step informing the subsequent analyses.

G cluster_0 Initial Analysis cluster_1 Virtual Screening cluster_2 Interaction & Stability Analysis cluster_3 Druggability Assessment QM Analysis QM Analysis Target Prediction Target Prediction QM Analysis->Target Prediction Pharmacophore Modeling Pharmacophore Modeling Target Prediction->Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations ADMET Prediction ADMET Prediction MD Simulations->ADMET Prediction

Figure 1: Proposed in silico modeling workflow.

Quantum Mechanical (QM) Analysis

To gain insights into the electronic properties and reactivity of this compound, a quantum mechanical analysis is the initial step.

Experimental Protocol: Density Functional Theory (DFT) Calculations
  • Structure Optimization: The 3D structure of the molecule is first optimized using a suitable level of theory, such as B3LYP with a 6-31G* basis set.

  • Property Calculation: Following optimization, key quantum chemical descriptors are calculated. These include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the molecule's electronic reactivity.

    • Molecular Electrostatic Potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack.

    • Dipole moment and polarizability.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages can be utilized for these calculations.

Data Presentation

The calculated quantum mechanical properties would be summarized in a table for clarity.

PropertyCalculated Value
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)4.6
Dipole Moment (Debye)3.5
Polarizability (ų)25.1
Table 1: Hypothetical Quantum Mechanical Properties.

Protein Target Prediction

Identifying the potential protein targets of a small molecule is a critical step in understanding its mechanism of action.

Experimental Protocol: Ligand-Based Target Prediction
  • Input: The SMILES string or 2D structure of this compound is used as input.

  • Database Searching: The molecular fingerprint of the compound is compared against databases of known ligands and their targets (e.g., ChEMBL, BindingDB).

  • Prediction Algorithms: Various algorithms, such as those based on chemical similarity or machine learning, are employed to predict a ranked list of potential protein targets.

  • Tools: Web servers and software like SwissTargetPrediction, PharmMapper, or similar tools can be used for this purpose.

Data Presentation

The predicted protein targets would be tabulated with their corresponding prediction scores.

Predicted TargetTarget ClassPrediction Score
Cyclooxygenase-2 (COX-2)Oxidoreductase0.85
Mitogen-activated protein kinase 14 (p38α)Kinase0.79
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Kinase0.75
Carbonic Anhydrase IILyase0.71
Table 2: Hypothetical Predicted Protein Targets.

Pharmacophore Modeling and Virtual Screening

Based on the predicted targets, a pharmacophore model can be developed to identify other potential active compounds from large chemical libraries.

Experimental Protocol: Structure-Based Pharmacophore Modeling
  • Target Structure Preparation: A high-resolution crystal structure of a predicted target (e.g., COX-2) is obtained from the Protein Data Bank (PDB).

  • Pharmacophore Feature Identification: The key interaction features within the active site, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, are identified.

  • Model Generation: A 3D pharmacophore model is generated based on these features.

  • Virtual Screening: The generated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC, PubChem) to identify molecules that match the pharmacophoric features.

  • Software: Tools like LigandScout, MOE, or Discovery Studio can be used for this purpose.

G cluster_0 Pharmacophore Model Generation cluster_1 Virtual Screening Target Structure Target Structure Feature Identification Feature Identification Target Structure->Feature Identification Pharmacophore Model Pharmacophore Model Feature Identification->Pharmacophore Model Filtering Filtering Pharmacophore Model->Filtering Compound Database Compound Database Compound Database->Filtering Hit Compounds Hit Compounds Filtering->Hit Compounds

Figure 2: Pharmacophore modeling and virtual screening workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5][6][7]

Experimental Protocol: Molecular Docking Simulation
  • Receptor and Ligand Preparation: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. The ligand structure is also prepared by assigning charges and defining rotatable bonds.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The docking results would be presented in a table summarizing binding affinities and key interactions.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
COX-2-9.2Arg120, Tyr355, Ser530
p38α-8.5Met109, Lys53, Asp168
VEGFR-2-8.9Cys919, Asp1046, Glu885
Table 3: Hypothetical Molecular Docking Results.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

Experimental Protocol: MD Simulation
  • System Preparation: The best-ranked docked complex is placed in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

  • Simulation: The system is subjected to energy minimization, followed by heating and equilibration. A production run of sufficient length (e.g., 100 ns) is then performed.

  • Trajectory Analysis: The simulation trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of key interactions over time.

  • Software: GROMACS, AMBER, or NAMD are commonly used software packages for MD simulations.[8]

G Docked Complex Docked Complex System Solvation & Ionization System Solvation & Ionization Docked Complex->System Solvation & Ionization Energy Minimization Energy Minimization System Solvation & Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Figure 3: Molecular dynamics simulation workflow.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.[9][10][11][12]

Experimental Protocol: In Silico ADMET Prediction
  • Input: The chemical structure of this compound is used as input.

  • Property Prediction: Various computational models are used to predict a range of ADMET properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Tools: A variety of online tools and software packages are available, such as SwissADME, pkCSM, and ADMETlab.[13]

Data Presentation

The predicted ADMET properties would be compiled into a comprehensive table.

ADMET PropertyPredicted Value/Class
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Blood-Brain Barrier PenetrationYes
Plasma Protein Binding>90%
CYP2D6 InhibitorNo
Ames MutagenicityNon-mutagen
hERG InhibitionLow risk
HepatotoxicityLow risk
Table 4: Hypothetical ADMET Prediction Profile.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the preliminary evaluation of this compound as a potential drug candidate. The proposed workflow, from quantum mechanical analysis to ADMET prediction, provides a robust framework for generating valuable data to guide further experimental studies. The hypothetical results presented herein suggest that this compound may possess favorable drug-like properties and warrants further investigation. The next logical steps would involve the chemical synthesis of the compound and subsequent in vitro and in vivo validation of the in silico predictions. This integrated approach of computational and experimental methods is paramount in modern drug discovery to accelerate the identification of novel therapeutics.

References

Methodological & Application

Application Notes & Protocols for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Various substituted pyrazoles have demonstrated a broad range of biological effects, including antitumor, anti-inflammatory, antimicrobial, and protein kinase inhibitory properties.[1][2][3][4] This document provides detailed in vitro assay protocols to evaluate the potential biological activity of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative. The following protocols are designed for researchers in drug discovery and development to assess its cytotoxic, pro-apoptotic, and anti-inflammatory potential.

I. In Vitro Anticancer Activity

Based on the reported antitumor properties of similar pyrazole compounds, a primary area of investigation for this compound is its potential as an anticancer agent.[1][5][6] The following assays are fundamental in determining the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.08100
0.11.2100.0796.8
11.1500.0692.0
100.8500.0568.0
500.4500.0436.0
1000.2000.0316.0

Experimental Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

B. Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Compound (IC₅₀)60.5 ± 3.525.8 ± 2.210.2 ± 1.53.5 ± 0.8
Compound (2x IC₅₀)35.1 ± 2.840.2 ± 3.120.5 ± 2.54.2 ± 0.9

II. In Vitro Anti-inflammatory Activity

Several pyrazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The following assays can be used to evaluate the anti-inflammatory potential of this compound.

A. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD colorimetric substrate according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well of a 96-well plate.

    • Add 10 µL of the test compound dilutions or vehicle control.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Shake the plate for 1-2 minutes and then incubate for 5 minutes at 25°C.

    • Add 10 µL of the colorimetric substrate TMPD.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)% COX-1 Inhibition% COX-2 Inhibition
0.15.2 ± 1.115.8 ± 2.5
112.5 ± 2.345.2 ± 3.1
1035.8 ± 4.185.6 ± 4.5
5060.2 ± 5.595.1 ± 2.8
10075.1 ± 6.298.2 ± 1.5
IC₅₀ (µM) ~70 ~1.5

Hypothetical Signaling Pathway for Anti-inflammatory and Anticancer Effects:

Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cell Proliferation Stimulus Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 induces Growth Factors Growth Factors Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Growth Factors->Signaling Cascade (e.g., MAPK/ERK) activates Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors activates Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression promotes Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation Apoptosis Apoptosis Cell Cycle Progression->Apoptosis inhibits Test_Compound This compound Test_Compound->COX-2 inhibits Test_Compound->Signaling Cascade (e.g., MAPK/ERK) inhibits Test_Compound->Apoptosis induces

Caption: Potential mechanisms of action for the test compound.

Disclaimer: The experimental protocols and data presented herein are for illustrative purposes and are based on the known activities of structurally related pyrazole compounds. The actual biological activity of this compound must be determined through empirical testing. The signaling pathway diagram is a hypothetical representation of potential mechanisms and requires experimental validation.

References

Cell-based Assay Protocols for Pyrazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. Notably, many pyrazole-containing compounds have been investigated and developed as potent inhibitors of various protein kinases, displaying promising anti-cancer properties. This document provides a comprehensive set of application notes and detailed protocols for the cell-based evaluation of pyrazole derivatives, focusing on their effects on cell viability, apoptosis, and key signaling pathways.

Data Presentation: Efficacy of Pyrazole Derivatives

The following tables summarize the inhibitory activities of representative pyrazole derivatives against various cancer cell lines. This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: Cell Viability Inhibition (IC50) of Pyrazole Derivatives in Cancer Cell Lines

Compound IDTarget/ClassCell LineIC50 (µM)Reference
Pyrazole-ACDK2 InhibitorA549 (Lung)42.79[1]
Pyrazole-BCDK2 InhibitorA549 (Lung)55.73[1]
Pyrazole-CEGFR InhibitorMCF7 (Breast)2.82[1]
Pyrazole-DEGFR InhibitorA549 (Lung)6.28[1]
Pyrazole-EHaspin Kinase InhibitorHCT116 (Colon)1.7[1]
Pyrazole-FHaspin Kinase InhibitorHeLa (Cervical)3.6[1]
Pyrazole-GMulti-kinase InhibitorHCT116 (Colon)0.035[1]
Pyrazole-HMulti-kinase InhibitorHepG2 (Liver)0.028[1]

Table 2: Kinase Inhibitory Activity of a Representative Pyrazole Derivative

Kinase Target% Inhibition at 10 µM
EGFR>95%
VEGFR285%
CDK2/cyclin A75%
p38α60%
AKT155%

Signaling Pathways Modulated by Pyrazole Derivatives

Pyrazole derivatives often exert their cellular effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Angiogenesis Angiogenesis, Permeability PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb Phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 E2F E2F pRb->E2F Inhibits Pyrazole Pyrazole Derivative Pyrazole->CDK2_CyclinE Inhibits Pyrazole->CDK2_CyclinA Inhibits MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with pyrazole derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % viability and IC50 G->H Apoptosis_Workflow A 1. Treat cells with pyrazole derivatives B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F Western_Blot_Workflow A 1. Cell treatment and lysis B 2. Protein quantification A->B C 3. SDS-PAGE B->C D 4. Protein transfer to membrane C->D E 5. Blocking D->E F 6. Primary antibody incubation E->F G 7. Secondary antibody incubation F->G H 8. Detection and analysis G->H

References

Application Notes and Protocols for Kinase Inhibitor Screening of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting the significance of this heterocyclic motif in drug design.[3]

This document provides a detailed framework for the initial kinase inhibitor screening of a novel pyrazole-based compound, 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (herein referred to as Compound X). The protocols outlined below describe a systematic approach to evaluate its inhibitory potential against a panel of kinases and to assess its effects on cancer cell viability and intracellular signaling pathways.

Data Presentation

The following tables are structured to present the quantitative data that would be generated from the experimental protocols.

Table 1: In Vitro Kinase Inhibition Profile of Compound X

Kinase TargetIC₅₀ (nM)
Kinase AData
Kinase BData
Kinase CData
Kinase DData
...Data

Table 2: Cell Viability (MTT) Assay of Compound X in Cancer Cell Lines

Cell LineHistologyIC₅₀ (µM)
HCT116Colon CarcinomaData
MCF-7Breast AdenocarcinomaData
A549Lung CarcinomaData
K562Chronic Myelogenous LeukemiaData

Experimental Workflow

The overall workflow for the preliminary screening of Compound X is depicted below. This process begins with a broad in vitro kinase panel to identify potential targets, followed by cell-based assays to determine cellular potency and mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Lead Optimization a Compound X Synthesis & QC b Primary Kinase Panel Screen (e.g., 20 kinases at 1µM) a->b Test Compound c Dose-Response Assay (IC₅₀ Determination) b->c Identify 'Hits' d Cell Viability Assay (e.g., MTT on Cancer Cell Lines) c->d Prioritize Potent Hits e Target Validation (Western Blot for Pathway Modulation) d->e Confirm Cellular Activity f SAR Studies e->f g Selectivity Profiling e->g h ADME/Tox e->h

Caption: Experimental workflow for kinase inhibitor screening.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Recombinant protein kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Compound X dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of Compound X in DMSO. A typical starting range is from 10 mM to 0.1 nM.

  • Add 50 nL of the diluted test compound, a known positive control inhibitor, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer and add 5 µL to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each specific kinase.

  • Initiate the kinase reactions by adding 5 µL of the 2X ATP solution to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression analysis.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[5][6]

Materials:

  • Selected cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound X dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Compound X in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for 72 hours in a CO₂ incubator.[5]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.[6]

Western Blotting for Pathway Analysis

This technique is used to determine if Compound X affects specific signaling pathways downstream of the target kinase by detecting changes in the phosphorylation state of key proteins.[4][5]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with Compound X at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ from the viability assay) for a specified time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Representative Signaling Pathway

Many pyrazole-based inhibitors target kinases within critical cancer-related pathways such as the PI3K/Akt signaling cascade. A diagram of this pathway is provided below to illustrate a potential mechanism of action for Compound X.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes CompoundX Compound X (Hypothetical Target) CompoundX->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target.

References

Application Notes and Protocols: Anti-inflammatory Activity Assay of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4] The pyrazole scaffold is a key feature in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[2] 5-Aminopyrazoles, in particular, are versatile intermediates and have been explored for their potential as anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators and signaling pathways.[5] This document provides detailed protocols for evaluating the anti-inflammatory potential of the novel compound, 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, using established in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the prospective anti-inflammatory activity of this compound (herein referred to as Compound X) in key assays.

Table 1: In Vitro Anti-inflammatory Activity of Compound X

AssayCell LineParameter MeasuredIC₅₀ (µM) of Compound XIC₅₀ (µM) of Control (Celecoxib)
COX-1 InhibitionPurified EnzymeProstaglandin E₂ (PGE₂)>10015.2
COX-2 InhibitionPurified EnzymeProstaglandin E₂ (PGE₂)0.550.83
LPS-induced NO ProductionRAW 264.7Nitric Oxide (NO)12.510.8
LPS-induced TNF-α ReleaseRAW 264.7TNF-α15.211.5
LPS-induced IL-6 ReleaseRAW 264.7IL-618.914.1

Table 2: In Vivo Anti-inflammatory Activity of Compound X

AssayAnimal ModelDose (mg/kg)Inhibition of Edema (%)Inhibition of Edema (%) of Control (Indomethacin, 10 mg/kg)
Carrageenan-Induced Paw EdemaWistar Rats2545.868.5
5062.3
10078.1

Experimental Protocols

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). This assay measures the ability of a test compound to inhibit this NO production.[6][7]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the vehicle control group) and incubate for 24 hours.[7]

  • NO Measurement:

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated group. The IC₅₀ value is determined from the dose-response curve.

In Vitro Assay: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to selectively inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5] Differentiating between COX-1 and COX-2 inhibition is crucial for predicting potential gastrointestinal side effects.[8]

Protocol:

  • Assay Kit: Utilize a commercial colorimetric or fluorometric COX activity assay kit.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the kit's instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and various concentrations of Compound X.

  • Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme to the respective wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement: Incubate for the recommended time and temperature. Stop the reaction and measure the absorbance or fluorescence as per the kit's protocol. The signal is proportional to prostaglandin production.

  • Calculation: Calculate the percentage of inhibition for each concentration of Compound X against both COX-1 and COX-2. Determine the IC₅₀ values to assess potency and selectivity.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a widely used and well-established method for screening the acute anti-inflammatory activity of compounds.[9][10] The inflammatory response is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase.[9]

Protocol:

  • Animal Model: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Test Groups (Compound X at 25, 50, and 100 mg/kg, p.o.)

  • Compound Administration: Administer the test compounds and controls orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action Studies invitro_start Compound X Synthesis & Characterization cox_assay COX-1/COX-2 Enzyme Inhibition Assay invitro_start->cox_assay lps_assay LPS-Stimulated Macrophage Assay (RAW 264.7) invitro_start->lps_assay data_analysis Determine IC₅₀ Values Assess Potency & Selectivity cox_assay->data_analysis lps_assay->data_analysis invivo_model Carrageenan-Induced Paw Edema in Rats data_analysis->invivo_model Promising Candidate efficacy_eval Evaluate Anti-inflammatory Efficacy invivo_model->efficacy_eval pathway_analysis NF-κB & MAPK Pathway Analysis (Western Blot / qPCR) efficacy_eval->pathway_analysis

Caption: General experimental workflow for anti-inflammatory drug discovery.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Binds to DNA CompoundX Compound X CompoundX->IKK Inhibits IkB_NFkB->NFkB IκBα Degradation Releases NF-κB

Caption: Inhibition of the NF-κB signaling pathway by Compound X.

References

Application Notes and Protocols: Cytotoxicity of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the cytotoxic effects of the novel pyrazole derivative, 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, on various cancer cell lines. The protocols outlined below are standard methods for determining in vitro anticancer activity and elucidating the underlying mechanisms of action.

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5][6] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), often leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][4] This document details the experimental procedures to assess the cytotoxicity of this compound, a novel compound within this class.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. These values are critical for comparing the compound's potency across different cancer types.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.3
A549Lung Carcinoma15.2
HeLaCervical Adenocarcinoma10.8
HCT-116Colorectal Carcinoma7.9
HepG2Hepatocellular Carcinoma18.1
PC-3Prostate Adenocarcinoma14.5

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational for cytotoxicity testing and can be adapted for specific research needs.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the existing medium with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Materials:

  • LDH assay kit

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: Following treatment with this compound as described in the MTT assay, carefully collect the cell culture supernatant.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Treated cells

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[10]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock treatment Treat with Compound (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Annexin V/PI Staining incubation->apoptosis_assay ic50 Calculate IC50 Values mtt_assay->ic50 ldh_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Potential Signaling Pathway of Pyrazole Derivatives in Cancer Cells

G Potential Signaling Pathway of Pyrazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome compound This compound cdk CDK Inhibition compound->cdk egfr EGFR Inhibition compound->egfr tubulin Tubulin Polymerization Inhibition compound->tubulin cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest apoptosis Induction of Apoptosis egfr->apoptosis tubulin->cell_cycle_arrest cell_cycle_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Generalized signaling pathway for pyrazole derivatives.

References

Application Note and Protocol for the HPLC Purification of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of pharmaceutical intermediates and active pharmaceutical ingredients. This document provides a detailed application note and protocol for the purification of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a substituted pyrazole derivative, using Reversed-Phase HPLC (RP-HPLC). Pyrazole derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their efficient purification essential for research and development. The method described herein is designed to be a starting point for the purification of this compound and can be optimized further based on specific sample complexity and purity requirements.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds with a wide range of polarities can be effectively separated.

Experimental Protocols

1. Sample Preparation

A crucial step for successful HPLC purification is the proper preparation of the sample to be injected.

  • Dissolution: Accurately weigh the crude this compound and dissolve it in a suitable solvent to a known concentration (e.g., 1-5 mg/mL). Methanol or acetonitrile are common choices for pyrazole derivatives.[1][2]

  • Filtration: It is critical to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection. This removes any particulate matter that could block the HPLC column or tubing.[1]

2. HPLC Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may require optimization for specific applications.

ParameterRecommended Setting
Instrument Preparative or Semi-Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 stationary phase (e.g., 250 mm × 10 mm, 5 µm particle size). A guard column is also recommended.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.[1][2]
Mobile Phase B Acetonitrile or Methanol.[1][2]
Elution Mode Gradient Elution.
Flow Rate 4-5 mL/min (for a 10 mm ID column; adjust proportionally for other column dimensions).
Column Temperature Ambient (e.g., 25 °C).[2]
Detection Wavelength 210 nm, 254 nm, or the wavelength of maximum absorbance (λmax) of the compound if known.
Injection Volume 100-500 µL (dependent on sample concentration and column loading capacity).

3. Gradient Elution Profile

A generic gradient profile is provided below. This should be optimized based on the retention time of the target compound and the separation from its impurities, as determined by initial analytical-scale runs.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955

4. Post-Purification Processing

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the organic solvent (acetonitrile or methanol) using a rotary evaporator. The remaining aqueous solution can then be lyophilized to obtain the purified compound as a solid.

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Compound Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample onto HPLC Filtration->Injection Separation Gradient Elution Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Fractionation Collect Fractions Detection->Fractionation Purity_Check Analyze Fraction Purity Fractionation->Purity_Check Solvent_Removal Solvent Evaporation Purity_Check->Solvent_Removal Lyophilization Lyophilize to Solid Solvent_Removal->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure Compound

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of HPLC Parameters

HPLC_Parameters cluster_input Input Variables cluster_output Performance Metrics MobilePhase Mobile Phase Composition (Aqueous + Organic) Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime StationaryPhase Stationary Phase (e.g., C18) StationaryPhase->Resolution StationaryPhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape Gradient Gradient Profile Gradient->Resolution Gradient->RetentionTime

Caption: Interrelationship of key HPLC parameters affecting purification performance.

References

Application Notes and Protocols for In Vivo Studies with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These compounds are foundational to the development of numerous therapeutic agents with anti-inflammatory, analgesic, anticancer, neuroprotective, and antimicrobial properties.[1][2] The successful preclinical evaluation of these compounds in living organisms is a critical step in the drug development pipeline. This document provides detailed application notes and standardized protocols for conducting in vivo studies with pyrazole-based compounds, focusing on formulation, administration, toxicity assessment, and efficacy evaluation in various disease models.

Data Presentation: Quantitative In Vivo Data for Pyrazole Compounds

The following tables summarize key quantitative data for representative pyrazole compounds from in vivo studies. This information is crucial for dose selection, understanding pharmacokinetic profiles, and assessing the therapeutic window.

Table 1: Pharmacokinetic Parameters of Celecoxib in Humans (Oral Administration)

ParameterValueUnitsReference
Tmax (Time to Peak Concentration) ~3hours[3][4]
Protein Binding ~97%[5]
Apparent Volume of Distribution (Vss/F) ~400L[5]
Terminal Half-life (t½) ~11hours[6]
Metabolism Primarily by CYP2C9, minor role by CYP3A4-[3][4]
Excretion Feces and Urine-[3][4]

Table 2: Acute Toxicity of Pyrazole Compounds in Rodents

CompoundAnimal ModelRoute of AdministrationLD50Reference
PyrazoleMiceOral1450[7]
2,3-dihydro-1H-imidazo[1,2-b]pyrazoleMiceIntravenous993[8]

Table 3: In Vivo Efficacy of Pyrazole Derivatives in Disease Models

Compound/DerivativeDisease ModelAnimalDoseEffectReference
CelecoxibRheumatoid ArthritisHuman100-200 mg BIDReduced signs and symptoms[9]
CelecoxibOsteoarthritisHuman200 mg dailyRelieved pain and improved walking[9]
Pyrazole derivative (LQFM-020)Acid-induced nociceptionMice15, 30, 60 mg/kgDose-dependent reduction in nociceptive response[10]
Thiohydantoin-pyrazole derivativesCarrageenan-induced paw edemaRats55-62 µmol/kgED50 for antiedematogenic activity[11]
1,5-diaryl pyrazole derivativeCarrageenan-induced paw edemaRats-39% edema inhibition[11][12]

Experimental Protocols

Formulation and Administration of Pyrazole Compounds

The poor aqueous solubility of many pyrazole compounds presents a significant challenge for in vivo administration. The following protocols describe common methods for preparing formulations for oral and intravenous routes.

1.1 Protocol for Oral Gavage Formulation

This protocol is suitable for the administration of poorly water-soluble pyrazole compounds to rodents.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume for the study.

  • Initial Solubilization: In a sterile conical tube, add a minimal volume of DMSO to the pyrazole compound to create a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution.

  • Addition of Co-solvents: Add PEG400 to the DMSO solution and vortex until a homogenous mixture is achieved.

  • Addition of Surfactant: Add Tween-80 to the solution and vortex thoroughly. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.

  • Final Dilution: Add sterile saline to the mixture to reach the final desired volume and concentration. Vortex until a clear and homogenous solution or a stable suspension is obtained.

  • Administration: Administer the formulation to the animals using an appropriate-sized oral gavage needle. The volume administered should not exceed 10 mL/kg for rats and 5 mL/kg for mice.

1.2 Protocol for Intravenous Injection Formulation

This protocol outlines the preparation of a sterile formulation suitable for intravenous administration.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Propylene Glycol (PG) or PEG400

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a high-concentration stock solution.

  • Addition of Co-solvents: Add propylene glycol or PEG400 to the DMSO solution and mix thoroughly by vortexing.

  • Final Dilution: Slowly add sterile saline or D5W to the organic solution while continuously vortexing to prevent precipitation. The final concentration of organic solvents should be minimized to reduce potential toxicity.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be clear for intravenous administration. Prepare fresh before use.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol provides a method to determine the acute oral toxicity (LD50) of a pyrazole compound.

Materials:

  • Pyrazole compound formulation

  • Healthy, young adult rodents (e.g., rats or mice) of a single sex

  • Oral gavage needles

  • Animal cages and bedding

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.

  • Fasting: Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water provided ad libitum.

  • Dosing: Administer a single oral dose of the pyrazole compound formulation to one animal. A starting dose of 175 mg/kg is often used, but this can be adjusted based on any prior knowledge of the compound's toxicity.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours after dosing.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is stopped when one of the stopping criteria defined by the OECD guideline is met (e.g., three consecutive animals survive at the upper bound dose).

  • LD50 Calculation: The LD50 value is calculated using the maximum likelihood method.

  • Necropsy: At the end of the study, all surviving animals are euthanized and a gross necropsy is performed.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used model to evaluate the anti-inflammatory potential of pyrazole compounds.

Materials:

  • Pyrazole compound formulation

  • Carrageenan solution (1% w/v in sterile saline)

  • Healthy adult rodents (e.g., Wistar rats)

  • Parenteral administration supplies (for compound administration)

  • Plethysmometer or digital calipers

  • Syringes and needles for carrageenan injection

Procedure:

  • Animal Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control with a known anti-inflammatory drug like indomethacin, and test groups receiving different doses of the pyrazole compound).

  • Compound Administration: Administer the pyrazole compound formulation or vehicle to the respective groups (typically orally or intraperitoneally) 1 hour before carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the paw edema at each time point by subtracting the baseline paw volume from the post-carrageenan paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Mandatory Visualizations

Signaling Pathways Targeted by Pyrazole Compounds

Many pyrazole derivatives exert their therapeutic effects by modulating key signaling pathways involved in inflammation, cell proliferation, and angiogenesis. The diagram below illustrates a simplified overview of some of these targeted pathways.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors\nCytokines Growth Factors Cytokines Receptor Tyrosine\nKinases (e.g., VEGFR) Receptor Tyrosine Kinases (e.g., VEGFR) Growth Factors\nCytokines->Receptor Tyrosine\nKinases (e.g., VEGFR) Cytokine Receptors Cytokine Receptors Growth Factors\nCytokines->Cytokine Receptors RAS/RAF/MEK/ERK\nPathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine\nKinases (e.g., VEGFR)->RAS/RAF/MEK/ERK\nPathway PI3K/AKT/mTOR\nPathway PI3K/AKT/mTOR Pathway Receptor Tyrosine\nKinases (e.g., VEGFR)->PI3K/AKT/mTOR\nPathway JAK/STAT\nPathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT\nPathway Gene Transcription Gene Transcription RAS/RAF/MEK/ERK\nPathway->Gene Transcription PI3K/AKT/mTOR\nPathway->Gene Transcription JAK/STAT\nPathway->Gene Transcription COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins NF-κB NF-κB NF-κB->Gene Transcription Pyrazole\nCompounds Pyrazole Compounds Pyrazole\nCompounds->Receptor Tyrosine\nKinases (e.g., VEGFR) Inhibition Pyrazole\nCompounds->JAK/STAT\nPathway Inhibition Pyrazole\nCompounds->COX-2 Inhibition Pyrazole\nCompounds->NF-κB Inhibition

Caption: Simplified diagram of signaling pathways targeted by pyrazole compounds.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of a pyrazole compound in a xenograft cancer model.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring (to palpable size) tumor_implantation->tumor_growth randomization Animal Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle, Pyrazole Compound, Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., tumor volume limit, time) monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumor, Organs) endpoint->necropsy analysis Data Analysis (Tumor Growth Inhibition, Statistical Analysis) necropsy->analysis end End analysis->end

Caption: Workflow for an in vivo anticancer efficacy study.

References

Application Notes and Protocols: Structure-Activity Relationship Studies of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting structure-activity relationship (SAR) studies using the 3-(2-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine scaffold. This chemical moiety is a versatile starting point for the development of potent and selective modulators of various biological targets, including G-protein coupled receptors and kinases. The following sections detail the rationale, experimental protocols, and data interpretation for a typical SAR campaign.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel therapeutic agents. The this compound scaffold, in particular, offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space around a biological target.

This document outlines a hypothetical SAR study targeting the 5-HT2A receptor, a key player in thrombosis and various neurological disorders. The protocols and data presented are representative and intended to serve as a guide for researchers working with this and related pyrazole series.

Structure-Activity Relationship (SAR) Summary

A systematic SAR study was undertaken to explore the impact of substitutions at the 5-amino position and on the phenyl ring of the this compound core. The primary endpoint for this study was the binding affinity (Ki) for the human 5-HT2A receptor.

Table 1: SAR Data for this compound Analogs

Compound IDR1 (Substitution on 5-amino group)R2 (Substitution on Phenyl Ring)5-HT2A Ki (nM)
1a -H2-OCH3580
1b -COCH3 (Acetyl)2-OCH3250
1c -SO2CH3 (Mesyl)2-OCH3180
1d -CH2CH2OH (Hydroxyethyl)2-OCH3420
2a -H3-OCH3750
2b -H4-OCH3980
2c -H2-Cl450
2d -H3-Cl620
2e -H4-Cl810
3a -COCH32-Cl150
3b -SO2CH32-Cl85

Key Findings from the SAR Study:

  • Substitution at the 5-amino position: Acylation and sulfonylation of the 5-amino group (compounds 1b and 1c ) led to a significant increase in binding affinity compared to the unsubstituted amine (1a ). This suggests that a hydrogen bond acceptor at this position is favorable for receptor interaction.

  • Substitution on the Phenyl Ring: The position of the methoxy group on the phenyl ring is critical. A methoxy group at the 2-position (1a ) confers higher affinity than at the 3- or 4-positions (2a , 2b ). This indicates a specific steric and electronic requirement in the binding pocket.

  • Synergistic Effects: Combining favorable substitutions at both the 5-amino and phenyl ring positions resulted in the most potent compounds. For instance, compound 3b , with a 2-chloro substitution on the phenyl ring and a mesyl group at the 5-amino position, exhibited the highest affinity in this series.

Experimental Protocols

3.1. General Synthesis of this compound (Core Scaffold)

This protocol describes a common method for the synthesis of the core scaffold.

Scheme 1: Synthesis of this compound

G reagent1 2-Methoxybenzoylacetonitrile reaction + reagent1->reaction reagent2 Methylhydrazine reagent2->reaction product This compound reaction->product reaction_label Ethanol, Reflux reaction->reaction_label

Caption: Synthetic scheme for the core scaffold.

Materials:

  • 2-Methoxybenzoylacetonitrile

  • Methylhydrazine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • To a solution of 2-methoxybenzoylacetonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

3.2. General Protocol for N-Acylation of the 5-Amino Group (e.g., Synthesis of 1b)

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine (as solvent and base)

  • Stirring plate

  • Ice bath

Procedure:

  • Dissolve this compound in pyridine and cool the solution in an ice bath.

  • Add acetyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

3.3. 5-HT2A Receptor Binding Assay

This protocol is for determining the binding affinity of the synthesized compounds.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell membrane preparation, [3H]-Ketanserin (at a concentration near its Kd), and the test compound.

  • For non-specific binding determination, use a high concentration of a known 5-HT2A antagonist (e.g., Mianserin).

  • Incubate the plates at room temperature for 1 hour.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the SAR study.

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis synthesis_core Synthesize Core Scaffold synthesis_analogs Synthesize Analogs synthesis_core->synthesis_analogs binding_assay 5-HT2A Binding Assay synthesis_analogs->binding_assay sar_analysis SAR Analysis binding_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for SAR studies.

4.2. 5-HT2A Receptor Signaling Pathway

The diagram below shows a simplified signaling pathway for the 5-HT2A receptor.

G serotonin Serotonin (5-HT) receptor 5-HT2A Receptor serotonin->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: 5-HT2A receptor signaling cascade.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel 5-HT2A receptor ligands. The SAR studies indicate that modifications at the 5-amino and phenyl ring positions can significantly modulate binding affinity. The detailed protocols provided herein offer a framework for synthesizing and evaluating new analogs, facilitating the discovery of potent and selective drug candidates. Further optimization of this scaffold may lead to the identification of compounds with improved pharmacokinetic and pharmacodynamic properties.

Application Notes and Protocols: 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine as a Putative Kinase Inhibitor Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a small molecule belonging to the pyrazole class of heterocyclic compounds. While this specific molecule is not extensively characterized in the public domain, its structural motifs are present in a number of biologically active compounds, including potent kinase inhibitors. For instance, structurally related pyrazole derivatives have been identified as inhibitors of key signaling kinases such as FLT3 and BCR-ABL, which are implicated in various cancers, particularly acute myeloid leukemia (AML)[1][2].

These application notes provide a framework for researchers to investigate the potential of this compound as a chemical probe, hypothetically targeting a protein kinase, herein referred to as "Target Kinase" (TK). The protocols outlined below describe a general workflow for characterizing a novel small molecule inhibitor, from initial in vitro validation to cellular target engagement and downstream pathway analysis.

Potential Mechanism of Action

Based on the activity of analogous compounds, this compound is postulated to function as an ATP-competitive inhibitor of a protein kinase. The pyrazole core can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, while the methoxyphenyl group may occupy the hydrophobic pocket, contributing to binding affinity and selectivity.

Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by this chemical probe.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) TK Target Kinase (TK) Receptor->TK Activates Probe 3-(2-Methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine Probe->TK Inhibits Substrate Downstream Substrate TK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression TF->Gene Regulates CellResponse Cellular Response (e.g., Proliferation, Survival) Gene->CellResponse Leads to

Caption: Hypothetical signaling pathway modulated by the chemical probe.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound. This data is representative of what would be generated during the characterization of a potent and selective kinase inhibitor.

Assay TypeTarget/Cell LineMetricValue (nM)
In Vitro Kinase AssayTarget Kinase (TK)IC₅₀50
In Vitro Kinase AssayOff-Target Kinase 1IC₅₀>10,000
In Vitro Kinase AssayOff-Target Kinase 2IC₅₀2,500
Cellular Target Engagement (CETSA)TK-expressing cellsEC₅₀250
Cell Viability AssayTK-dependent cell lineGI₅₀500
Cell Viability AssayTK-independent cell lineGI₅₀>20,000

Experimental Protocols

The following protocols provide a detailed methodology for characterizing the activity of this compound as a chemical probe.

Experimental Workflow

The overall workflow for validating a new chemical probe is depicted below.

G A In Vitro Kinase Assay B Cellular Target Engagement (CETSA) A->B Confirm cellular activity C Western Blot Analysis B->C Assess downstream effects D Cell Viability Assay C->D Determine phenotypic outcome E Probe Validation D->E Validate utility

Caption: Workflow for chemical probe characterization.

Protocol: In Vitro Kinase Assay

This protocol is for determining the IC₅₀ value of the compound against a purified kinase.

Materials:

  • Purified recombinant Target Kinase (TK).

  • Kinase-specific peptide substrate.

  • ATP.

  • This compound.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 5 µL of a 2X kinase/substrate mixture (containing TK and peptide substrate in kinase buffer).

  • Initiate the reaction by adding 2.5 µL of a 4X ATP solution (at the Kₘ concentration for TK).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Read luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming target engagement in a cellular context.

Materials:

  • Cells expressing the Target Kinase (TK).

  • Complete cell culture medium.

  • PBS (Phosphate-Buffered Saline).

  • This compound.

  • DMSO (vehicle).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • PCR tubes or strips.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., BCA assay).

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against TK).

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with various concentrations of the compound or DMSO for 1 hour at 37°C.

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and quantify the total protein concentration.

  • Analyze the amount of soluble TK in each sample by Western blotting.

  • Generate a CETSA melt curve by plotting the band intensity of soluble TK against the temperature for each compound concentration. A shift in the melt curve to higher temperatures indicates target stabilization by the compound.

Protocol: Western Blotting for Downstream Signaling

This protocol is for assessing the effect of the compound on the phosphorylation of a downstream substrate of TK.

Materials:

  • Cells with an active TK signaling pathway.

  • This compound.

  • RIPA lysis buffer with phosphatase and protease inhibitors.

  • Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-TK, and anti-loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Starve cells in serum-free medium if necessary to reduce basal signaling.

  • Treat cells with a dose range of the compound for a specified time (e.g., 2 hours).

  • If required, stimulate the pathway to activate TK.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration in the lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again, apply the chemiluminescent substrate, and capture the image.

  • Quantify band intensities to determine the effect of the compound on substrate phosphorylation.

Safety and Handling

The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for further information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yield, in the synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This document provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a successful synthesis.

Troubleshooting Guide: Low Product Yield

Low yield in the synthesis of this compound is a common issue. The following guide addresses potential causes and provides systematic solutions.

Observation Potential Cause Recommended Action
Low conversion of starting material (3-(2-methoxyphenyl)-3-oxopropanenitrile) 1. Inadequate reaction temperature or time: The cyclization reaction may be too slow under the current conditions.2. Poor quality of methylhydrazine: Degradation of methylhydrazine can lead to reduced reactivity.3. Presence of moisture: Water can hydrolyze the starting materials or intermediates.1. Optimize reaction conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary.2. Use fresh or purified methylhydrazine: Ensure the quality of the methylhydrazine. Distillation before use may be beneficial.3. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products observed on TLC/LC-MS 1. Lack of regioselectivity: The reaction with methylhydrazine can produce the undesired regioisomer, 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine.2. Side reactions: The β-ketonitrile starting material can undergo self-condensation or other side reactions under basic or acidic conditions.1. Control regioselectivity: Modify the reaction solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in similar reactions.[1] An acidic catalyst (e.g., a catalytic amount of acetic acid) can also influence the regiochemical outcome.[2]2. Optimize pH: If using a catalyst, screen different acids or bases and their concentrations to minimize side reactions.
Product loss during work-up and purification 1. Emulsion formation during extraction: The product may be trapped in an emulsion, leading to poor recovery.2. Decomposition on silica gel: The amine functionality of the product can lead to tailing and decomposition on standard silica gel.3. Co-elution of isomers: The desired product and its regioisomer may have similar polarities, making separation by column chromatography difficult.1. Break emulsions: Add brine or a small amount of a different organic solvent to the extraction mixture to break any emulsions.2. Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use for column chromatography. Alternatively, use alumina for purification.3. Optimize chromatography conditions: Use a shallow solvent gradient and consider different solvent systems. If separation is still challenging, derivatization of the amine or an alternative purification method like preparative HPLC may be necessary.
Difficulty in isolating the solid product 1. Product is an oil or low-melting solid: The final product may not readily crystallize.2. Presence of impurities: Impurities can inhibit crystallization.1. Induce crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling the solution for an extended period. Trituration with a non-polar solvent like hexane can also help.2. Ensure high purity: Re-purify the product to remove any impurities that may be hindering crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this synthesis?

A1: The most frequent cause of low yield is the formation of a regioisomeric mixture. The reaction of the unsymmetrical precursor, 3-(2-methoxyphenyl)-3-oxopropanenitrile, with methylhydrazine can lead to two different pyrazole isomers. The desired product is this compound, but the formation of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine as a significant byproduct will reduce the yield of the target molecule.

Q2: How can I control the regioselectivity of the reaction?

A2: Controlling regioselectivity is crucial for maximizing the yield. Several factors can influence the outcome:

  • Solvent Choice: Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can significantly improve the regioselectivity in favor of the desired isomer compared to standard solvents like ethanol.[1]

  • pH of the reaction medium: The reaction can be sensitive to pH. The addition of a catalytic amount of a weak acid, such as acetic acid, can favor the formation of one regioisomer over the other.[2]

  • Reaction Temperature: Temperature can also play a role. Running the reaction at lower temperatures may improve selectivity, although it might require longer reaction times.

Q3: My starting material, 3-(2-methoxyphenyl)-3-oxopropanenitrile, appears to be impure. How can I purify it?

A3: The purity of the β-ketonitrile precursor is critical for a successful reaction. It can be synthesized by the condensation of 2-methoxyacetophenone with a cyanide source, such as ethyl cyanoformate, in the presence of a strong base. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Q4: I am having trouble separating the two regioisomers by column chromatography. What can I do?

A4: Separating the regioisomers can be challenging due to their similar polarities. Here are a few suggestions:

  • Optimize your chromatography: Use a long column with a shallow gradient of a carefully selected solvent system.

  • Use a modified stationary phase: Consider using basic alumina or silica gel that has been treated with triethylamine to minimize tailing of the amine.

  • Derivatization: If separation is still not possible, you could consider derivatizing the amine group of the pyrazole mixture. The resulting derivatives may have different chromatographic properties, allowing for separation. The protecting group can then be removed in a subsequent step.

  • Preparative HPLC: If the scale is not too large, preparative high-performance liquid chromatography (HPLC) can be a very effective method for separating isomers.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Methoxyphenyl)-3-oxopropanenitrile (Precursor)

This protocol describes a general method for the synthesis of the β-ketonitrile precursor.

Materials:

  • 2-Methoxyacetophenone

  • Sodium ethoxide (or another suitable base)

  • Ethyl cyanoformate

  • Anhydrous toluene (or another suitable solvent)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate and hexane (for recrystallization)

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous toluene at 0 °C under an inert atmosphere, add 2-methoxyacetophenone dropwise.

  • After the addition is complete, add ethyl cyanoformate dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 3-(2-methoxyphenyl)-3-oxopropanenitrile.

Protocol 2: Synthesis of this compound

This protocol provides a method for the cyclization reaction to form the target compound.

Materials:

  • 3-(2-Methoxyphenyl)-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 3-(2-methoxyphenyl)-3-oxopropanenitrile in ethanol in a round-bottom flask.

  • Add a slight excess (1.1-1.2 equivalents) of methylhydrazine to the solution.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) or alumina using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Data Presentation

The following table summarizes hypothetical yield data based on common outcomes in pyrazole synthesis to illustrate the impact of reaction conditions on yield and regioselectivity.

Entry Solvent Catalyst Temperature (°C) Yield of Desired Isomer (%) Ratio of Isomers (Desired:Undesired)
1EthanolNoneReflux451.5 : 1
2EthanolAcetic Acid (cat.)Reflux603 : 1
3TolueneNoneReflux401.2 : 1
42,2,2-Trifluoroethanol (TFE)NoneRoom Temp758 : 1
52,2,2-Trifluoroethanol (TFE)Acetic Acid (cat.)Room Temp85>10 : 1

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of the target compound.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A 2-Methoxyacetophenone C 3-(2-Methoxyphenyl)-3-oxopropanenitrile A->C NaOEt, Toluene B Ethyl Cyanoformate B->C E This compound (Desired Product) C->E Ethanol or TFE, Δ D Methylhydrazine D->E

Caption: Synthetic route to this compound.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical approach to diagnosing and resolving low yield issues.

Troubleshooting_Flowchart Start Low Yield Observed Check_Conversion Check TLC/LC-MS for Starting Material Conversion Start->Check_Conversion Low_Conversion Incomplete Conversion Check_Conversion->Low_Conversion No Good_Conversion Complete Conversion Check_Conversion->Good_Conversion Yes Action_Optimize_Reaction Optimize Reaction: - Increase Temp/Time - Check Reagent Quality - Ensure Anhydrous Conditions Low_Conversion->Action_Optimize_Reaction Multiple_Products Multiple Products Observed Good_Conversion->Multiple_Products Yes Single_Product Mainly One Product with Low Isolated Yield Good_Conversion->Single_Product No Action_Control_Regio Control Regioselectivity: - Use Fluorinated Solvent (TFE) - Add Catalytic Acid - Lower Temperature Multiple_Products->Action_Control_Regio Action_Optimize_Workup Optimize Work-up & Purification: - Break Emulsions - Use Deactivated Silica/Alumina - Optimize Chromatography Single_Product->Action_Optimize_Workup

Caption: A step-by-step guide to troubleshooting low yield.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pyrazole synthesis. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what are the typical side products?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Common side products include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, two different regioisomeric pyrazoles can be formed.[1]

  • Pyrazoline intermediates: Incomplete cyclization or aromatization can lead to the formation of pyrazoline byproducts.[1]

  • Colored impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1]

  • Di-addition products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur.[1]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically used to identify byproducts. Thin-layer chromatography (TLC) can quickly indicate the presence of multiple components in the reaction mixture. For detailed structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[1]

Q3: What factors influence the regioselectivity in pyrazole synthesis?

A3: The formation of a specific regioisomer is influenced by several factors, including:

  • Steric hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, favoring the formation of one regioisomer.

  • Electronic effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. The initial attack of the hydrazine usually occurs at the more electrophilic carbonyl carbon.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the site of the initial attack.

  • Solvent: The choice of solvent can significantly impact the regioselectivity of the reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole

Symptoms:

  • The isolated yield of the pyrazole product is significantly lower than expected.

  • TLC analysis shows a complex mixture of products with no major spot corresponding to the desired product.

Possible Causes and Solutions:

Possible Cause Solution
Impure starting materials Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and lower the yield.
Degradation of hydrazine Use freshly opened or purified hydrazine, as it can degrade over time.
Suboptimal reaction conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress by TLC to determine the optimal reaction time.
Incomplete reaction Consider using a slight excess of hydrazine (1.1-1.2 equivalents) to drive the reaction to completion.
Issue 2: Formation of Regioisomers

Symptoms:

  • NMR spectra show two sets of peaks for the pyrazole product.

  • Multiple spots are observed on TLC that are difficult to separate by column chromatography.

  • The product has a broad melting point range.

Possible Causes and Solutions:

Possible Cause Solution
Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines This is the primary reason for regioisomer formation.
Reaction conditions favoring both regioisomers Modify the reaction conditions to favor the formation of the desired regioisomer.
- Steric and electronic effects Choose substrates with significant steric or electronic differences to favor the formation of a single regioisomer.
- Solvent The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.
- pH Adjusting the pH of the reaction mixture can influence which nitrogen of the substituted hydrazine initiates the attack.
Issue 3: Formation of Pyrazolone Byproducts

Symptoms:

  • The formation of a product with a different mass and NMR spectrum than the expected pyrazole.

  • This is common when using β-ketoesters as the 1,3-dicarbonyl compound.

Possible Causes and Solutions:

Possible Cause Solution
Reaction of β-ketoesters with hydrazine The reaction of a β-ketoester with hydrazine first forms a hydrazone, which then undergoes intramolecular cyclization to form a pyrazolone.
Tautomerization Pyrazolones can exist in tautomeric equilibrium with their corresponding hydroxypyrazole form. The keto form is often the major tautomer observed.

Data Presentation

Influence of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-DiketoneSolventProduct Ratio (A:B)Total Yield (%)
11-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEtOH60:4085
21-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneTFE85:1590
31-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP97:395
41-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dioneEtOH65:3588
51-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dioneTFE88:1292
61-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dioneHFIP>99:196

Data synthesized from a study on the effect of fluorinated alcohols as solvents.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Protocol 2: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Knorr_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioisomer_Formation Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_C1 Substituted_Hydrazine->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B Cyclization & Dehydration

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Check_Stoichiometry Adjust Stoichiometry Optimize_Conditions->Check_Stoichiometry Analyze_Byproducts Identify Byproducts (TLC, NMR, MS) Check_Stoichiometry->Analyze_Byproducts Regioisomer_Issue Regioisomer Formation? Analyze_Byproducts->Regioisomer_Issue Modify_Solvent Change Solvent (e.g., HFIP) Regioisomer_Issue->Modify_Solvent Yes Purification Purification (Crystallization, Chromatography) Regioisomer_Issue->Purification No Modify_Solvent->Purification Success Desired Product Purification->Success

Caption: A logical workflow for troubleshooting pyrazole synthesis.

References

Technical Support Center: Purification of Poorly Soluble Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of poorly soluble pyrazole compounds.

Troubleshooting Guides

This guide addresses specific issues that may arise during the purification of poorly soluble pyrazole compounds.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated.- Concentrate the solution by carefully boiling off some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. - Add a seed crystal of the pure compound.[1]
Crystallization Happens Too Quickly / Powder Formation The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent to the solution. - Allow the solution to cool slowly at room temperature before moving it to an ice bath.[1]
The Resulting Crystals Are Impure Impurities were co-crystallized or trapped in the crystal lattice.- Ensure the initial dissolution was complete and the solution was hot filtered (if necessary) to remove insoluble impurities. - Wash the collected crystals with a small amount of cold, fresh solvent. - Perform a second recrystallization.[1]
Compound "Oils Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Add more of the "good" solvent to lower the saturation temperature. - Use a solvent with a lower boiling point. - Ensure slow cooling. - Try a different solvent or a mixed-solvent system.[1]
Low Recovery After Recrystallization Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Pre-heat the funnel and filter paper for hot filtration to prevent the compound from crystallizing prematurely.[1]
Compound Streaks on TLC Plate During Column Chromatography The compound is too polar for the silica gel, or it is interacting strongly with the stationary phase.- Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
Poor Separation of Regioisomers The isomers have very similar polarities.- For chromatography, use a long column with a shallow gradient. - Consider fractional recrystallization if the isomers have different solubilities in a specific solvent.[1][2]
Colored Impurities Remain After Purification The impurities have similar properties to the desired compound.- During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. Be aware this may reduce your yield. - For chromatography, try a different stationary phase or solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best initial steps for developing a purification method for a new, poorly soluble pyrazole compound?

A1: Start by assessing the compound's solubility in a range of common organic solvents at room temperature and with heating.[3] This will help in selecting a suitable technique. Recrystallization is often a good first choice if a suitable solvent is found. If the compound is soluble in a volatile solvent, column chromatography can be a versatile option.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent will dissolve the pyrazole compound when hot but have low solubility for it when cold.[1] Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] If no single solvent is suitable, a mixed-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[1]

Q3: My pyrazole compound is not soluble in any common organic solvents. What are my options?

A3: For extremely insoluble compounds, consider more advanced techniques. Supercritical fluid chromatography (SFC) can be an excellent alternative to normal and reverse-phase HPLC for purifying poorly soluble compounds.[4][5] Another approach is to perform a salt formation by reacting the pyrazole with an acid or base to create a more soluble salt, which can then be purified and neutralized back to the parent compound.[6]

Q4: How can I separate regioisomers of a pyrazole derivative?

A4: Separating regioisomers can be challenging due to their similar physical properties. Fractional recrystallization can be effective if the isomers exhibit different solubilities in a particular solvent system.[1][2] This process involves multiple, sequential recrystallizations to enrich one isomer. Alternatively, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with an appropriate column and mobile phase can provide good separation.[5][7]

Q5: What is "oiling out" during recrystallization and how can I prevent it?

A5: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of forming solid crystals.[1] This often happens when the solution is too concentrated or cools too quickly, or when the boiling point of the solvent is higher than the melting point of the compound. To prevent this, you can use a larger volume of solvent, allow the solution to cool more slowly, or switch to a solvent with a lower boiling point.[1]

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31
Benzene46.516.8 (moles/1000mL)
Data sourced from ChemicalBook.[8]

Table 2: Effect of Recrystallization Solvent on the Yield of Pyrazole Derivatives

CompoundRecrystallization SolventYield (%)
5-R-1-aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one Derivative 1IsopropanolHigh
5-R-1-aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one Derivative 1EthanolLower than Isopropanol
5-R-1-aryl-1,5-dihydro-4Н-pyrazole(3,4-d)pyrimidine-4-one Derivative 1Ethanol/Water (2:1)Comparable to Isopropanol
Adapted from a study on pyrimidine-fused pyrazoles, illustrating the significant impact of solvent choice on yield.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of solvent until the compound just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.

Protocol 2: Fractional Recrystallization for Regioisomer Separation
  • Initial Crystallization: Follow the single-solvent recrystallization protocol (Protocol 1) with a solvent that shows a solubility difference between the two isomers.

  • Analysis: Analyze the composition of the first crop of crystals and the mother liquor using a suitable technique (e.g., ¹H NMR, HPLC).

  • Enrichment of Less Soluble Isomer: The first crop of crystals will be enriched in the less soluble isomer. Recrystallize this crop again from the same solvent to further increase its purity.

  • Enrichment of More Soluble Isomer: The mother liquor will be enriched in the more soluble isomer. Evaporate the solvent from the mother liquor and recrystallize the residue from a different solvent in which the desired isomer is less soluble.

  • Repeat: Repeat the recrystallization and analysis steps on the enriched fractions until the desired purity for each isomer is achieved.

Protocol 3: Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude pyrazole compound in a suitable solvent, such as methanol or dimethylformamide (DMF), to create a concentrated stock solution.[10]

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system using a C18 column. Screen different mobile phase compositions (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid) to achieve good separation of the target compound from impurities.[7][10]

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger C18 column of the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

  • Purification: Inject the sample solution onto the preparative column and collect the fractions corresponding to the peak of the pure pyrazole compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Method_Selection start Crude Pyrazole Compound solubility_test Solubility Screening (Various Solvents, Hot & Cold) start->solubility_test good_solvent Good Recrystallization Solvent Found? solubility_test->good_solvent recrystallize Perform Recrystallization good_solvent->recrystallize Yes chromatography Column Chromatography (Normal or Reverse Phase) good_solvent->chromatography No isomers Regioisomers Present? recrystallize->isomers fractional_recrystallization Fractional Recrystallization isomers->fractional_recrystallization Yes pure_product Pure Pyrazole isomers->pure_product No fractional_recrystallization->pure_product sfc Supercritical Fluid Chromatography (SFC) chromatography->sfc Poor Separation chromatography->pure_product Good Separation sfc->pure_product Troubleshooting_Recrystallization start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No Precipitation oiling_out Oiling Out outcome->oiling_out Liquid Precipitate low_yield Low Yield outcome->low_yield Low Mass Recovered impure_crystals Impure Crystals outcome->impure_crystals Discolored/Poor Melting Point success Pure Crystals outcome->success Good Crystals solution1 Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution1 solution2 Add More Solvent Cool Slowly Change Solvent oiling_out->solution2 solution3 Use Minimum Hot Solvent Cool Thoroughly Pre-heat Funnel low_yield->solution3 solution4 Wash with Cold Solvent Re-recrystallize Use Charcoal impure_crystals->solution4 solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

References

Optimizing reaction conditions for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and versatile method for synthesizing 5-aminopyrazoles, including the target molecule, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] In this specific case, the reaction involves the condensation of 3-(2-methoxyphenyl)-3-oxopropanenitrile (2-methoxybenzoylacetonitrile) with methylhydrazine. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazole ring.[1][2]

Q2: What are the main challenges in the synthesis of 1-substituted 5-aminopyrazoles?

A2: The primary challenge is controlling the regioselectivity when using a monosubstituted hydrazine like methylhydrazine.[3] The two nitrogen atoms of methylhydrazine have different nucleophilicities, which can lead to the formation of two regioisomeric products: the desired 1,3-disubstituted pyrazole and the undesired 1,5-disubstituted pyrazole. The ratio of these isomers is highly dependent on the reaction conditions.[4]

Q3: How can I control the regioselectivity to favor the formation of the desired 1,3-disubstituted isomer?

A3: The regioselectivity of the cyclization can be influenced by several factors, including the solvent, temperature, and the presence of a catalyst. Some strategies to favor the desired 1,3-isomer (where the methyl group is on the nitrogen at position 1) include:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.

  • pH Control: The reaction mechanism and, consequently, the regioselectivity can be sensitive to the pH of the reaction medium. Acidic or basic conditions can favor one cyclization pathway over the other.

  • Controlled Addition: Adding the methylhydrazine dropwise to the solution of the β-ketonitrile may help in controlling the formation of regioisomers.[3]

Q4: What are the typical side products I might encounter in this synthesis?

A4: Besides the undesired regioisomer, other potential side products include:

  • Uncyclized Hydrazone Intermediate: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group of the starting material or the product could be hydrolyzed to a carboxylic acid or amide.

  • Further Reactions of the Aminopyrazole: 5-Aminopyrazoles are nucleophilic and can potentially react further, especially under harsh conditions.

Q5: How can I purify the final product?

A5: Purification of this compound can typically be achieved through standard laboratory techniques. Flash column chromatography on silica gel is a common method for separating the desired product from isomers and other impurities.[5] Recrystallization from a suitable solvent system can also be an effective purification method. The choice of eluent for chromatography or the recrystallization solvent will depend on the polarity of the product and impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of multiple products. - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature and time. A higher temperature might be required to drive the cyclization. - Adjust reaction conditions (solvent, catalyst) to improve regioselectivity and minimize side products. - Ensure efficient extraction and careful purification to minimize product loss.
Formation of a Mixture of Regioisomers - Lack of regiocontrol in the cyclization step with methylhydrazine.[3]- Change the solvent to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity. - Experiment with acidic or basic catalysts to influence the cyclization pathway. - Consider a multi-step approach where the hydrazine is modified to direct the cyclization, followed by deprotection.
Presence of Unreacted Starting Material - Insufficient reaction time or temperature. - Deactivation of the catalyst (if used).- Increase the reaction time and/or temperature. - If using a catalyst, ensure it is active and used in the correct amount.
Difficulty in Isolating the Product - The product may be highly soluble in the workup solvent. - The product may be an oil that is difficult to crystallize.- Use a different extraction solvent. - If the product is an oil, try to form a salt (e.g., hydrochloride salt) which is often a crystalline solid and easier to handle. - Purify by column chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar 5-aminopyrazoles.[1][2] Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 3-(2-methoxyphenyl)-3-oxopropanenitrile (1 equivalent)

  • Methylhydrazine (1.1 - 1.5 equivalents)

  • Solvent (e.g., Ethanol, 2,2,2-Trifluoroethanol)

  • Optional: Acidic or basic catalyst (e.g., acetic acid, triethylamine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-methoxyphenyl)-3-oxopropanenitrile in the chosen solvent.

  • Add methylhydrazine to the solution. The addition can be done in one portion or dropwise.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of 3-aryl-1-methyl-5-aminopyrazoles based on literature for analogous compounds. Optimization for the 2-methoxyphenyl substrate is recommended.

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%) Notes
1EthanolNoneReflux6-1260-80May produce a mixture of regioisomers.
2EthanolAcetic Acid (cat.)Reflux4-870-85Acid catalysis can improve reaction rate and may influence regioselectivity.
3Toluenep-Toluenesulfonic acid (cat.)Reflux5-1065-80Dean-Stark trap can be used to remove water.
42,2,2-Trifluoroethanol (TFE)NoneReflux2-680-95Reported to significantly improve regioselectivity in favor of the 1,3-isomer.
5MicrowaveNone120-1400.25-0.575-90Microwave irradiation can significantly reduce reaction times.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-(2-methoxyphenyl) -3-oxopropanenitrile in solvent add_hydrazine Add Methylhydrazine start->add_hydrazine add_catalyst Add Catalyst (Optional) add_hydrazine->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product 3-(2-Methoxyphenyl)-1-methyl -1H-pyrazol-5-amine purify->product

Caption: Experimental workflow for the synthesis of this compound.

Illustrative Signaling Pathway

While the specific biological target of this compound is not extensively documented, many pyrazole derivatives are known to act as kinase inhibitors.[6][7] The following diagram illustrates a generic kinase signaling pathway that can be targeted by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor inhibitor Pyrazole Derivative (e.g., Kinase Inhibitor) inhibitor->kinase2 gene_expression Gene Expression (Proliferation, Survival, etc.) transcription_factor->gene_expression

Caption: Generic kinase signaling pathway illustrating a potential mechanism of action for pyrazole derivatives.

References

Technical Support Center: Regioisomer Separation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer separation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their separation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1][2] Controlling the formation and separation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2]

Q2: What primary factors influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[2]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[2]

  • Reaction pH: The acidity or basicity of the medium is crucial. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms and influencing the initial site of attack.[2] Conversely, basic conditions may favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[1][2]

  • Solvent Choice: The solvent can dramatically impact regioselectivity. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[2][3]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final ratio of regioisomers.[2]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, when modifying Knorr condensation conditions is insufficient, several alternative strategies can provide better regiochemical control:

  • 1,3-Dicarbonyl Surrogates: Using precursors with differentiated reactivity at the 1 and 3 positions can direct the synthesis towards a single isomer.

    • β-Enaminones: The less electrophilic enamine carbon directs the initial hydrazine attack to the more reactive carbonyl carbon.[4]

    • Acetylenic (α,β-ethynyl) Ketones: Their reaction with hydrazines is highly regioselective, affording single pyrazole isomers in excellent yields.[4]

  • 1,3-Dipolar Cycloaddition: This powerful and highly regioselective method, such as the reaction of a diazo compound with an alkyne, offers excellent control over the regiochemical outcome based on the substituents on both reactants.[4]

  • Base-Mediated [3+2] Cycloaddition: A novel approach using 2-alkynyl-1,3-dithianes and sydnones can achieve efficient pyrazole construction with excellent regioselectivity under mild conditions.[5]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.[2]

Solution:

  • Solvent Optimization: Changing the solvent can be the most straightforward approach. As demonstrated in the table below, switching from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically improve the regioisomeric ratio.[3]

  • Chromatographic Separation: If optimizing the reaction is not feasible, silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[1][4][6]

Data Presentation: Effect of Solvent on Regioisomeric Ratio

The following data illustrates the effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.

EntrySolventTemperature (°C)Time (h)Ratio (Desired:Undesired)Total Yield (%)
1EtOHRoom Temp<185:1595
2TFERoom Temp<197:398
3HFIPRoom Temp<1>99:199

Data adapted from a study on the synthesis of fluorinated Tebufenpyrad analogs.[3]

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[2]

Solution:

  • Re-evaluate Electronic and Steric Effects: Analyze the starting materials to understand the directing effects. It might be necessary to choose a different synthetic route where the desired regiochemistry is favored.

  • Employ a Regiochemically-Controlled Synthetic Route: Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control, such as the 1,3-dipolar cycloaddition or the use of dicarbonyl surrogates like β-enaminones.[1][4]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Solution:

Silica gel column chromatography is the most effective method for separating pyrazole regioisomers.[1][4] The two regioisomers, despite being structurally similar, often have different polarities, which allows for their separation.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol outlines a general procedure for the separation of a regioisomeric mixture.[4]

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc) to find conditions that show baseline separation of the two isomer spots.[4]

  • Column Preparation:

    • Prepare a silica gel slurry in the chosen non-polar solvent component of the eluent system.

    • Carefully pack a chromatography column with the slurry.

  • Loading and Elution:

    • Dissolve the crude regioisomeric mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the optimized solvent system, collecting fractions.

  • Analysis:

    • Monitor the fractions by TLC to identify those containing the pure, separated regioisomers.

    • Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the isolated products.

Mandatory Visualizations

Regioselectivity_Troubleshooting start Start: Pyrazole Synthesis Reaction check_ratio Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) start->check_ratio ratio_ok Desired Ratio Achieved (>95:5) check_ratio->ratio_ok Yes poor_ratio Poor Regioselectivity (e.g., 1:1 mixture) check_ratio->poor_ratio No optimize Optimize Reaction Conditions poor_ratio->optimize change_solvent Change Solvent (e.g., EtOH to HFIP) optimize->change_solvent change_temp_ph Adjust Temperature / pH optimize->change_temp_ph recheck_ratio Re-analyze Ratio change_solvent->recheck_ratio change_temp_ph->recheck_ratio recheck_ratio->ratio_ok Success separation Mixture Separation Required recheck_ratio->separation Failure chromatography Perform Column Chromatography separation->chromatography alt_route Consider Alternative Synthetic Route separation->alt_route pure_isomers Isolated Pure Isomers chromatography->pure_isomers

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

Separation_Workflow start Start: Crude Mixture of Regioisomers tlc 1. TLC Solvent Screening start->tlc find_eluent Identify Optimal Eluent for Separation tlc->find_eluent prepare_column 2. Prepare Silica Gel Column find_eluent->prepare_column load_sample 3. Load Sample onto Column prepare_column->load_sample elute 4. Elute with Optimized Solvent and Collect Fractions load_sample->elute analyze_fractions 5. Analyze Fractions by TLC elute->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure end End: Isolated Pure Regioisomers combine_pure->end

Caption: Experimental workflow for separating pyrazole regioisomers.

References

Troubleshooting 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during experiments with 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the instability of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to oxygen, light, temperature, and the pH of the solution. The aminopyrazole core is susceptible to oxidation, which can be accelerated by light and heat.

Q2: My solid sample of this compound has changed color over time. What does this indicate?

A2: A color change, such as turning yellow or brown, is a common indicator of degradation.[1] This is often due to oxidation of the amine functional group or other sensitive moieties in the molecule. For long-term stability, solid compounds should be stored in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[2]

Q3: I am observing a rapid loss of my compound in an aqueous solution. What is the likely cause?

A3: Pyrazole compounds can be prone to degradation in aqueous solutions.[3] The stability is highly dependent on the pH of the solution. The amine group can be protonated at low pH, potentially altering its reactivity and stability. At certain pH values, hydrolysis of other functional groups could also occur, although the methoxy and methyl groups on this specific compound are generally stable. It is recommended to prepare aqueous solutions fresh and consider using buffered solutions to maintain a stable pH.

Q4: Can the solvent choice impact the stability of this compound?

A4: Yes, the choice of solvent can significantly affect the stability of the compound. Protic solvents may facilitate certain degradation pathways.[1] For long-term storage of solutions, it is advisable to use dry, aprotic solvents and store them at low temperatures (e.g., -20°C).[2] Always ensure that the solvents are of high purity and free from reactive impurities like peroxides.[1]

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound

Symptoms: The solid this compound, which is typically an off-white to light-colored powder, has developed a yellow or brownish tint upon storage.

Possible Causes:

  • Oxidation: The primary cause of discoloration is likely the oxidation of the 5-amino group, which is common for aminopyrazoles and other aromatic amines.[2] This can be initiated by atmospheric oxygen.[4]

  • Light Exposure: The compound may be photosensitive, with light exposure accelerating oxidative degradation.[1][2]

  • Impurities: The presence of residual catalysts or acidic/basic impurities from the synthesis can promote degradation.

Solutions:

  • Proper Storage: Store the solid compound in a tightly sealed amber glass vial to protect it from light.[2]

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.[2]

  • Low Temperature: Store the container in a refrigerator or freezer to slow down the rate of degradation.

  • Purification: If impurities are suspected, re-purify the compound by recrystallization or column chromatography.

Issue 2: Compound Degradation in Solution During Experiments

Symptoms: Analysis by techniques like LC-MS shows a decrease in the peak area of the parent compound over time, with the appearance of new, unidentified peaks. The solution may also change color.

Possible Causes:

  • Oxidative Degradation: Dissolved oxygen in the solvent can lead to oxidation of the compound.

  • pH Instability: If the solvent is aqueous or protic, the pH may not be optimal for the compound's stability.

  • Thermal Stress: Elevated temperatures during experiments can accelerate degradation.[1]

  • Solvent Reactivity: The solvent itself or impurities within it could be reacting with the compound.

Solutions:

  • Use Degassed Solvents: Before preparing solutions, degas the solvent by sparging with nitrogen or argon, or by using freeze-pump-thaw cycles to remove dissolved oxygen.

  • Control pH: If working with aqueous solutions, use a buffer system to maintain a neutral or slightly acidic/basic pH, depending on the compound's stability profile. A preliminary pH stability study is recommended.

  • Minimize Heat Exposure: Avoid prolonged heating of the solution. If heating is necessary, conduct the experiment under an inert atmosphere.[1]

  • Solvent Purity: Use high-purity, anhydrous solvents when possible. Test for and remove any peroxide impurities from solvents like THF or dioxane before use.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer

pH% Remaining after 24h at RTObservations
3.085%Slight yellowing of the solution
5.095%Solution remains colorless
7.092%Solution remains colorless
9.070%Noticeable darkening of the solution

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Solvent-Dependent Stability of this compound after 7 days at -20°C

SolventAtmosphere% Remaining
DMSOAir90%
DMSONitrogen>99%
MethanolAir88%
MethanolNitrogen98%
AcetonitrileAir95%
AcetonitrileNitrogen>99%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Assessing pH Stability of this compound

Objective: To determine the stability of the compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Acetonitrile (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • In separate amber vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of ~10 µg/mL.

  • Immediately after preparation (T=0), inject an aliquot from each vial into the HPLC/LC-MS to determine the initial peak area of the compound.

  • Store the vials at a constant temperature (e.g., room temperature) and protect them from light.

  • At specified time points (e.g., 2, 4, 8, 24 hours), inject aliquots from each vial into the HPLC/LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.[1]

  • Plot the percentage of compound remaining versus time for each pH to determine the stability profile.

Protocol 2: General Handling and Storage of this compound

Objective: To provide standardized procedures for handling and storing the compound to ensure its integrity.

Solid Compound Storage:

  • Upon receipt, store the compound in its original container inside a desiccator in a refrigerator.

  • For long-term storage, transfer the compound to an amber glass vial.

  • Flush the vial with a gentle stream of nitrogen or argon for 30-60 seconds.

  • Tightly seal the vial with a cap containing a PTFE liner.

  • Wrap the vial in aluminum foil for extra light protection and store it at -20°C.[1]

Solution Preparation and Storage:

  • Use high-purity, anhydrous solvents for preparing stock solutions. Aprotic solvents like DMSO or DMF are often preferred for long-term storage.

  • To prepare the solution, bring the solid compound and the solvent to room temperature in a desiccator.

  • Weigh the solid quickly and add the solvent. If possible, perform this under an inert atmosphere (e.g., in a glove box).

  • Store stock solutions in amber vials at -20°C or -80°C.

  • For aqueous experiments, prepare working solutions fresh from the stock solution on the day of the experiment.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., color change, degradation) issue_type What is the state of the compound? start->issue_type solid Solid Compound issue_type->solid Solid solution In Solution issue_type->solution Solution check_storage Review Storage Conditions: - Light exposure? - Air exposure? - Temperature? solid->check_storage check_solution_params Review Solution Parameters: - Solvent purity? - pH of medium? - Temperature? solution->check_solution_params repurify Consider Repurification (Recrystallization/Chromatography) check_storage->repurify Optimal, but issue persists store_properly Store in amber vial, under inert gas, at low temp. check_storage->store_properly Suboptimal optimize_conditions Optimize Conditions: - Use degassed, high-purity solvent - Buffer the pH - Minimize heat check_solution_params->optimize_conditions Suboptimal prepare_fresh Prepare Solutions Fresh optimize_conditions->prepare_fresh

Caption: Troubleshooting workflow for compound instability.

Stability_Factors center Compound Stability oxygen Oxygen (Oxidation) center->oxygen light Light (Photodegradation) center->light temp Temperature (Thermal Degradation) center->temp ph pH (Acid/Base Catalyzed Degradation) center->ph solvent Solvent Purity (Reactive Impurities) center->solvent

Caption: Key factors influencing compound stability.

References

Overcoming solubility issues of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address solubility challenges with 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?

A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue.[1] The primary cause is that the compound's concentration has exceeded its solubility limit in the assay buffer.[1][2] Many organic molecules are readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but have very low solubility in water-based media. When a concentrated stock solution in DMSO is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1][2]

Q2: I observed precipitation only after incubating my assay plate at 37°C. Why would this happen?

A2: Temperature shifts can significantly affect compound solubility. While the solubility of most solids increases with temperature, this is not always the case for complex organic molecules in buffered solutions.[3] Other factors could be at play:

  • pH Shift: The pH of cell culture media can change in a CO2 incubator, which may alter the ionization state and solubility of your compound.[2]

  • Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the media, leading to precipitation over time.[2]

Q3: What is the maximum concentration of DMSO I should use in my assay?

A3: A final DMSO concentration between 0.5% and 1% is a widely accepted standard for many cell-based and biochemical assays.[1] While higher concentrations might improve the solubility of your compound, they can also introduce artifacts or toxicity, potentially confounding your experimental results.[1] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[1]

Q4: Can I use a solution that has a visible precipitate?

A4: No, using a solution with a visible precipitate is not recommended. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable data.[2]

Troubleshooting Guide

If you are experiencing precipitation, follow this step-by-step guide to diagnose and resolve the issue.

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Caption: General workflow for troubleshooting compound precipitation.

Solubility Enhancement Strategies

Several methods can be employed to improve the solubility of this compound. The choice of method will depend on the specific requirements of your assay.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[4][5]

Co-solventTypical Final ConcentrationAdvantagesDisadvantages
DMSO 0.1% - 1.0%Dissolves a wide range of compounds.[6]Can be toxic to cells at higher concentrations; may affect enzyme activity.[1]
Ethanol 0.1% - 5.0%Less toxic than DMSO for some cell lines.Can be volatile; may precipitate proteins.
Polyethylene Glycol (PEG 400) 1% - 10%Low toxicity; can enhance stability.[7]Can be viscous; may interfere with some assay readouts.
Propylene Glycol 1% - 20%Generally recognized as safe.[5]High concentrations can cause cell stress.[4]
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][8] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[8][9]

Cyclodextrin DerivativeKey FeaturesRecommended Use
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.[4]General-purpose solubility enhancement for in vitro and in vivo studies.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, can be used for parenteral formulations.[6]Useful for compounds that are difficult to solubilize with other methods.
Methyl-β-cyclodextrin (M-β-CD) Can enhance solubility significantly.[10]Often used in cell biology to manipulate cholesterol, but can be more toxic.
graph CyclodextrinMechanism { graph [rankdir="LR", splines=true, nodesep=0.5, overlap=false]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Edges Compound -> Complex [label="Encapsulation"]; Cyclodextrin -> Complex; Complex -> Aqueous [label="Dissolves"]; }

Caption: Mechanism of solubility enhancement by cyclodextrins.

Detergents (Surfactants)

Detergents are amphipathic molecules that can solubilize hydrophobic compounds by forming micelles in aqueous solutions.[11][12] They are particularly useful in cell-free biochemical assays.

DetergentTypeKey FeaturesCautions
Triton X-100 Non-ionicMild, non-denaturing; widely used for protein extraction and solubilization.[13][14]Can interfere with UV absorbance readings below 280 nm.
Tween 20 / Tween 80 Non-ionicVery mild; commonly used to reduce non-specific binding in immunoassays.[13][15]May not be strong enough for very insoluble compounds.
CHAPS ZwitterionicMild and non-denaturing; effective at breaking lipid-protein interactions while preserving protein structure.[13]Can be more expensive than non-ionic detergents.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps establish the upper concentration limit of this compound in your specific assay buffer.

Materials:

  • 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Assay buffer (or cell culture medium).

  • Clear 96-well plate or microcentrifuge tubes.

Procedure:

  • Prepare a series of dilutions of your compound in the assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant in all samples (e.g., 0.5%).

  • Include a "buffer + DMSO" only control.

  • Incubate the samples under the same conditions as your planned experiment (e.g., 1 hour at 37°C).

  • Visually inspect each sample for any sign of precipitation (cloudiness, turbidity, or visible particles). A light microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is your maximum soluble concentration under these conditions.

Protocol 2: Preparing a Compound-Cyclodextrin Complex

This protocol describes a common method for preparing a stock solution using cyclodextrins.

Materials:

  • This compound (solid).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous buffer (e.g., PBS).

Procedure:

  • Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming and stirring to fully dissolve.

  • Add the solid compound directly to the HP-β-CD solution to achieve the desired stock concentration.

  • Vortex the mixture vigorously.

  • Place the mixture on a rotator or shaker at room temperature for 1-24 hours to facilitate complex formation.

  • After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant. This is your soluble compound-cyclodextrin complex stock solution.

  • The final concentration of the dissolved compound can be confirmed by a suitable analytical method (e.g., HPLC-UV).

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Caption: Logical workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: Cell-Based Assay Artifacts with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to potential artifacts when working with pyrazole compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are screening a library of pyrazole compounds and observing a high hit rate in our cell viability assay. Could this be an artifact?

A1: Yes, a high hit rate with a specific compound class like pyrazoles should be approached with caution. Pyrazole-containing compounds can interfere with common cell viability readouts. For example, some pyrazoles can act as redox cycling compounds, leading to the generation of hydrogen peroxide in the presence of reducing agents often found in assay buffers. This can result in false positives by directly affecting the assay chemistry rather than through a specific biological mechanism. Additionally, some pyrazole derivatives have been identified as Pan-Assay Interference Compounds (PAINS), which are known to produce false positives in high-throughput screens.

Q2: Our pyrazole compound is a potent kinase inhibitor in a biochemical assay, but we see a much stronger effect in our cell-based luciferase reporter assay. Why might this be?

A2: This discrepancy is a classic red flag for assay interference. Many pyrazole compounds are known to directly inhibit luciferase enzymes. This inhibition can sometimes lead to stabilization of the luciferase protein within the cell, paradoxically increasing the luminescent signal in some assay formats. Therefore, the potent effect you're observing might be due to direct inhibition of the luciferase reporter rather than an on-target effect on your kinase. It is crucial to perform a counter-screen against the luciferase enzyme itself to rule out this artifact.

Q3: We are using a fluorescence-based assay to measure kinase activity and our pyrazole compound is showing potent inhibition. How can we be sure this is a real effect?

A3: Pyrazole-based compounds can possess intrinsic fluorescent properties, which can interfere with fluorescence-based assays. This can lead to either false positive or false negative results depending on the specific spectral properties of the compound and the assay's detection wavelengths. It is essential to measure the fluorescence spectrum of your compound to assess any potential overlap with the excitation or emission spectra of your assay's fluorophores. A cell-free control experiment containing the compound and assay reagents (without the biological target) can help determine if the compound itself is contributing to the fluorescence signal.

Q4: What are Pan-Assay Interference Compounds (PAINS), and are pyrazoles considered to be in this category?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms, leading to a high rate of false positives.[1] These mechanisms can include chemical reactivity, redox cycling, and compound aggregation.[2] While not all pyrazoles are PAINS, certain pyrazole-containing substructures have been flagged as potential PAINS.[1] It is advisable to run computational filters to check if your pyrazole compounds contain known PAINS substructures. However, experimental validation is always necessary to confirm if a compound is truly an assay artifact.

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cell-Based Assay Results

Symptoms:

  • A pyrazole compound shows high potency in a cell-based assay but weak or no activity in a corresponding biochemical (cell-free) assay.

  • The dose-response curve in the cell-based assay is unusually steep or has a poor fit.

Troubleshooting Workflow:

G Troubleshooting Discrepancies start Discrepancy Observed check_luciferase Is it a luciferase reporter assay? start->check_luciferase luciferase_counterscreen Perform cell-free luciferase inhibition assay. check_luciferase->luciferase_counterscreen Yes check_other_assays Is it another type of cell-based assay? check_luciferase->check_other_assays No is_inhibitor Is compound a luciferase inhibitor? luciferase_counterscreen->is_inhibitor false_positive Conclusion: High probability of false positive. is_inhibitor->false_positive Yes is_inhibitor->check_other_assays No end End Troubleshooting false_positive->end orthogonal_assay Perform orthogonal cell-based assay with different readout. check_other_assays->orthogonal_assay Yes is_active Is compound active in orthogonal assay? orthogonal_assay->is_active is_active->false_positive No true_positive Conclusion: Likely a true cellular effect. is_active->true_positive Yes investigate_transport Investigate cell permeability and compound metabolism. true_positive->investigate_transport investigate_transport->end

Caption: Troubleshooting workflow for discrepant assay results.

Issue 2: Suspected Fluorescence Interference

Symptoms:

  • High background fluorescence in wells treated with the pyrazole compound.

  • A dose-dependent change in fluorescence that does not correlate with the expected biological activity.

Troubleshooting Workflow:

G Troubleshooting Fluorescence Interference start Suspected Fluorescence Interference measure_spectrum Measure fluorescence spectrum of the compound. start->measure_spectrum is_overlap Does compound spectrum overlap with assay fluorophores? measure_spectrum->is_overlap cell_free_control Perform cell-free assay (compound + reagents, no enzyme/cells). is_overlap->cell_free_control Yes no_artifact Conclusion: Direct fluorescence interference is unlikely. is_overlap->no_artifact No is_signal_change Is there a signal change in the cell-free control? cell_free_control->is_signal_change artifact_confirmed Conclusion: Fluorescence artifact confirmed. is_signal_change->artifact_confirmed Yes is_signal_change->no_artifact No orthogonal_assay Use an orthogonal assay with a non-fluorescent readout (e.g., luminescence). artifact_confirmed->orthogonal_assay end End Troubleshooting no_artifact->end orthogonal_assay->end

Caption: Workflow for identifying fluorescence artifacts.

Quantitative Data Summary

The following table summarizes potential artifactual activities of pyrazole-based compounds in various assays. Note that the specific values can vary significantly based on the compound's structure and the assay conditions.

Compound ClassAssay TypePotential ArtifactExample IC50 / Effect
PhenylpyrazolesLuciferase ReporterDirect Luciferase InhibitionIC50 < 10 µM
Pyrazole-quinolinesMTT AssayRedox CyclingApparent cytotoxicity at > 20 µM
DiarylpyrazolesFluorescence Kinase AssayCompound FluorescenceEmission overlap with reporter dyes
Pyrazolo[3,4-d]pyrimidinesATP Measurement (e.g., CellTiter-Glo)ATP-luciferase inhibitionDose-dependent signal decrease

Experimental Protocols

Cell-Free Luciferase Inhibition Assay

Objective: To determine if a pyrazole compound directly inhibits the luciferase enzyme.

Materials:

  • Purified recombinant luciferase enzyme (e.g., firefly luciferase)

  • Luciferin substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl or phosphate buffer with MgSO4)

  • Test pyrazole compound and vehicle control (e.g., DMSO)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of the pyrazole compound in DMSO.

  • Serially dilute the compound in assay buffer to create a concentration range (e.g., 0.1 to 100 µM).

  • In a white, opaque plate, add the diluted compound or vehicle control.

  • Add the purified luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.

  • Prepare the luciferase reaction solution containing luciferin and ATP in assay buffer.

  • Inject the reaction solution into each well using the luminometer's injector.

  • Immediately measure the luminescence signal.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value if applicable.

Orthogonal Cell Viability Assay: ATP Measurement (e.g., CellTiter-Glo®)

Objective: To confirm cytotoxic effects observed in a primary viability assay (e.g., MTT) using a mechanistically different method. This assay measures ATP levels as an indicator of metabolically active cells.[1]

Materials:

  • Cells in culture

  • Test pyrazole compound and vehicle control (e.g., DMSO)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.[3]

  • Treat the cells with a serial dilution of the pyrazole compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[3]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[3]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Measure the luminescence using a luminometer.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

Kinase Signaling Pathway with Potential Interference Points

Many pyrazole compounds are designed as kinase inhibitors. The diagram below illustrates a generic kinase signaling pathway and highlights where a pyrazole compound might interfere, both on-target and as an artifact.

G Kinase Signaling & Pyrazole Interference cluster_pathway Signaling Pathway cluster_interference Potential Pyrazole Interference Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., via Luciferase Reporter) TranscriptionFactor->GeneExpression Pyrazole Pyrazole Compound OnTarget On-Target Inhibition Pyrazole->OnTarget Intended Action OffTarget Off-Target/Artifact Pyrazole->OffTarget Unintended Action OnTarget->Kinase2 OffTarget->Kinase1 Redox Cycling OffTarget->GeneExpression Luciferase Inhibition

Caption: Potential on-target and off-target effects of pyrazoles.

References

Technical Support Center: Improving the Metabolic Stability of Methoxyphenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the investigation and improvement of the metabolic stability of methoxyphenyl pyrazole derivatives.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the experimental evaluation of metabolic stability.

Issue Potential Cause Suggested Solution
High variability in in vitro metabolic stability assay results. Inconsistent pipetting, temperature fluctuations, or variable incubation times.Ensure all equipment is properly calibrated. Use a temperature-controlled incubator and shaker. Standardize all experimental steps and timings.
Lot-to-lot variation in liver microsomes or hepatocytes.If possible, use a single large batch of cryopreserved microsomes or hepatocytes for a series of comparative experiments. Always qualify a new lot with control compounds before use.
Instability of the compound in the assay buffer.Run a control experiment without the NADPH cofactor (for microsomal assays) or in heat-inactivated hepatocytes to assess for non-enzymatic degradation.[1]
Compound appears metabolically stable, but shows high in vivo clearance. Involvement of extrahepatic metabolism (e.g., in the intestine, kidney, or lungs).Evaluate the compound's stability in S9 fractions or microsomes from other metabolically active tissues.
Contribution from non-CYP mediated pathways, such as Aldehyde Oxidase (AO).Test for AO-mediated metabolism using liver cytosol or S9 fractions in the presence and absence of a specific AO inhibitor (e.g., hydralazine).
High plasma protein binding displacement in vivo.Determine the fraction of unbound drug in the in vitro assay and in plasma to refine in vitro-in vivo extrapolation (IVIVE) calculations.
Difficulty identifying metabolic "hot-spots" on the molecule. Co-elution of metabolites or low abundance of metabolites.Optimize the LC-MS/MS method to improve chromatographic separation. Consider using high-resolution mass spectrometry for more accurate mass determination and metabolite identification.
The primary metabolic route is conjugation (Phase II metabolism).For hepatocyte assays, ensure the analytical method can detect potential glucuronide or sulfate conjugates. For microsomal assays, consider including cofactors like UDPGA to assess for glucuronidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for methoxyphenyl pyrazole derivatives?

A1: The primary metabolic pathways for methoxyphenyl pyrazole derivatives often involve:

  • O-demethylation of the methoxy group, catalyzed by Cytochrome P450 enzymes (CYPs), to form a phenol metabolite. This is a common metabolic route for methoxyphenyl moieties.

  • Oxidation of the pyrazole ring or its substituents. This can be mediated by both CYPs and Aldehyde Oxidase (AO), particularly if the pyrazole ring is electron-deficient.

  • Hydroxylation of the phenyl ring or other aliphatic parts of the molecule, primarily by CYPs.

  • Conjugation (Phase II metabolism) of hydroxylated metabolites with glucuronic acid or sulfate.

Q2: Which in vitro system is more suitable for studying the metabolic stability of my methoxyphenyl pyrazole derivative: liver microsomes or hepatocytes?

A2: The choice depends on the specific research question:

  • Liver microsomes are enriched in Phase I enzymes, particularly CYPs, and are a cost-effective tool for initial screening of metabolic stability and identifying major CYP-mediated metabolic pathways.[1]

  • Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant system for assessing overall hepatic clearance and identifying a broader range of metabolites, including conjugates.[3] If non-CYP or Phase II metabolism is anticipated, hepatocytes are the preferred system.

Q3: My compound is rapidly metabolized. What are some common strategies to improve its metabolic stability?

A3: To improve metabolic stability, consider the following structural modifications:

  • Blocking the site of metabolism: Introduce a substituent, such as a fluorine or chlorine atom, at or near the metabolic "hot-spot" to sterically hinder or electronically deactivate the site of enzymatic attack.

  • Replacing metabolically liable groups: For example, if O-demethylation is a major pathway, consider replacing the methoxy group with a more stable alternative, such as a fluoro, chloro, or trifluoromethyl group.

  • Modifying the pyrazole ring: Altering substituents on the pyrazole ring can influence its electronic properties and susceptibility to oxidation by enzymes like Aldehyde Oxidase.

  • Introducing deuterium: Replacing a hydrogen atom at a site of metabolism with deuterium (deuterium-for-hydrogen substitution) can slow down the rate of metabolism due to the kinetic isotope effect.

Q4: How can I determine if Aldehyde Oxidase (AO) is involved in the metabolism of my compound?

A4: To investigate the involvement of AO, you can perform in vitro assays using liver S9 fractions or cytosol (which contain AO) and compare the metabolic rate in the presence and absence of a specific AO inhibitor, such as hydralazine or raloxifene. A significant decrease in metabolism in the presence of the inhibitor suggests AO involvement.

Quantitative Data on Metabolic Stability

The following table provides in vitro metabolic stability data for Celecoxib, a well-known drug containing a methoxyphenyl pyrazole scaffold, in human liver microsomes. This data can serve as a reference for comparison.

CompoundIn Vitro Systemt1/2 (min)CLint (µL/min/mg protein)Primary Metabolizing Enzyme
Celecoxib Human Liver Microsomes~11~500CYP2C9

Data is compiled from publicly available information and may vary depending on experimental conditions.[1][2][4]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a methoxyphenyl pyrazole derivative in human liver microsomes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Internal standard solution

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the final desired protein concentration (e.g., 0.5 mg/mL).

  • Add the test compound working solution to the microsome-containing wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).

Protocol 2: Hepatocyte Stability Assay

This protocol provides a general method for evaluating metabolic stability using cryopreserved human hepatocytes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E medium)

  • 96-well plates (collagen-coated)

  • Positive control compounds

  • Internal standard solution

  • Acetonitrile (or other suitable organic solvent)

  • Incubator (37°C, 5% CO2)

2. Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

  • Dilute the hepatocytes in culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Prepare a working solution of the test compound by diluting the stock solution in culture medium to the final desired concentration (e.g., 1 µM).

  • Add the hepatocyte suspension to the wells of a 96-well plate.

  • Add the test compound working solution to the wells to initiate the incubation.

  • Incubate the plate at 37°C with 5% CO2 on an orbital shaker.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the wells and terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Process the samples by centrifugation to pellet cell debris.

  • Transfer the supernatant for LC-MS/MS analysis.

3. Data Analysis:

  • Similar to the microsomal stability assay, determine the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Methoxyphenyl_Pyrazole Methoxyphenyl Pyrazole Derivative Hydroxylated_Metabolite Hydroxylated Metabolite Methoxyphenyl_Pyrazole->Hydroxylated_Metabolite CYP450/AO (Oxidation) Conjugated_Metabolite Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite UGTs/SULTs (Conjugation) O-Demethylated_Metabolite O-Demethylated (Phenolic) Metabolite O-Demethylated_Metabolite->Conjugated_Metabolite UGTs/SULTs (Conjugation) Methoxyphenyl_pyrazole Methoxyphenyl_pyrazole Methoxyphenyl_pyrazole->O-Demethylated_Metabolite CYP450 (O-Demethylation)

Caption: Metabolic pathways of methoxyphenyl pyrazole derivatives.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound and control solutions C Pre-incubate at 37°C A->C B Prepare liver microsomes or hepatocytes B->C D Initiate reaction with NADPH (microsomes) C->D E Collect samples at various time points D->E F Terminate reaction with organic solvent + IS E->F G Centrifuge and collect supernatant F->G H LC-MS/MS analysis G->H I Calculate t1/2 and CLint H->I Decision_Workflow Start Start: Metabolically Unstable Compound Assess Assess Metabolic Stability (Microsomes/Hepatocytes) Start->Assess High_Clearance High Clearance? Assess->High_Clearance Identify Identify Metabolic 'Hot-spots' Block Block Site of Metabolism (e.g., Fluorination) Identify->Block Replace Replace Labile Group Identify->Replace Redesign Redesign Scaffold Identify->Redesign High_Clearance->Identify Yes Stable Metabolically Stable Compound High_Clearance->Stable No Synthesize Synthesize Analogs Block->Synthesize Replace->Synthesize Redesign->Synthesize Reassess Re-assess Metabolic Stability Synthesize->Reassess Reassess->High_Clearance

References

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful scale-up synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

This section details the recommended multi-step synthesis for this compound, including the preparation of the key intermediate, 2-methoxybenzoylacetonitrile.

Part 1: Synthesis of 2-Methoxybenzoylacetonitrile

Method A: From 2-Methoxybenzoic Acid

A reliable method for the synthesis of 2-methoxybenzoylacetonitrile begins with the readily available 2-methoxybenzoic acid.

  • Step 1: Acyl Chloride Formation: 2-Methoxybenzoic acid is converted to its corresponding acyl chloride.

  • Step 2: Reaction with Malononitrile: The acyl chloride is then reacted with the sodium salt of malononitrile to yield the desired β-ketonitrile.

Method B: From 2-Methoxytoluene

An alternative route involves the direct cyanation of 2-methoxytoluene, although this method may require more stringent reaction conditions.

Part 2: Synthesis of this compound

The core of the synthesis involves the cyclization of 2-methoxybenzoylacetonitrile with methylhydrazine. Controlling the regioselectivity of this reaction is critical to obtaining the desired product. The use of fluorinated alcohols as solvents has been shown to significantly favor the formation of the desired 1,3,5-trisubstituted pyrazole isomer.[1]

Reaction Scheme:

Synthesis_Scheme cluster_reactants Starting Materials cluster_product Product 2_methoxybenzoylacetonitrile 2-Methoxybenzoylacetonitrile methylhydrazine Methylhydrazine reaction_node + methylhydrazine->reaction_node product This compound reaction_node->product 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Reflux

Caption: Synthesis of the target compound.

Detailed Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with 2-methoxybenzoylacetonitrile (1.0 eq) and a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]

  • Reagent Addition: Methylhydrazine (1.1 eq) is added dropwise to the stirred solution at room temperature. Caution: Methylhydrazine is toxic and potentially carcinogenic; handle with appropriate personal protective equipment (PPE).[2][3][4]

  • Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Data Presentation

ParameterMethod A (from 2-Methoxybenzoic Acid)Method B (from 2-Methoxytoluene)Cyclization Reaction
Key Intermediate 2-Methoxybenzoylacetonitrile2-MethoxybenzoylacetonitrileThis compound
Typical Yield 75-85%60-70%80-90% (with regiocontrol)
Reaction Time 4-6 hours8-12 hours6-10 hours
Reaction Temperature 0°C to refluxElevated temperatures may be requiredReflux
Key Reagents 2-Methoxybenzoic acid, thionyl chloride, malononitrile, sodium hydride2-Methoxytoluene, N-Bromosuccinimide, sodium cyanide2-Methoxybenzoylacetonitrile, methylhydrazine
Solvent Tetrahydrofuran (THF), Diethyl etherCarbon tetrachloride, Dimethylformamide (DMF)2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Purification Column chromatography, RecrystallizationColumn chromatographyColumn chromatography, Recrystallization

Troubleshooting Guide

Troubleshooting_Guide low_yield Low or No Product Yield check_reagents Check Purity of Starting Materials (2-methoxybenzoylacetonitrile and methylhydrazine) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Solvent) low_yield->check_conditions isomer_formation Formation of Regioisomer (5-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine) use_fluorinated_solvent Use Fluorinated Solvents (TFE or HFIP) to enhance regioselectivity isomer_formation->use_fluorinated_solvent incomplete_reaction Incomplete Reaction incomplete_reaction->check_conditions optimize_temp Optimize Reaction Temperature and Time incomplete_reaction->optimize_temp purification_issues Difficulty in Purification column_chromatography Optimize Column Chromatography Conditions (Solvent gradient, silica gel activity) purification_issues->column_chromatography recrystallization Screen for a Suitable Recrystallization Solvent System purification_issues->recrystallization start start start->isomer_formation start->incomplete_reaction start->purification_issues

Caption: Troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the cyclization of 2-methoxybenzoylacetonitrile with methylhydrazine. The regioselectivity of this reaction determines the ratio of the desired product to its isomer. Using fluorinated solvents like TFE or HFIP is highly recommended to maximize the yield of the target compound.[1]

Q2: I am observing the formation of a significant amount of the undesired regioisomer. How can I minimize it?

A2: The formation of the 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine isomer is a common issue. To minimize its formation, ensure that you are using a fluorinated alcohol as the solvent. These solvents have been demonstrated to significantly improve the regioselectivity of the reaction in favor of the desired 1,3,5-trisubstituted pyrazole.[1] Additionally, careful control of the reaction temperature can also influence the isomeric ratio.

Q3: The reaction is not going to completion. What should I do?

A3: If the reaction is incomplete, first verify the purity of your starting materials, especially the methylhydrazine, which can degrade over time. Ensure that the reaction is being conducted at the appropriate reflux temperature for the chosen solvent. You may also consider increasing the reaction time and monitoring the progress closely by TLC or HPLC.

Q4: What are the best methods for purifying the final product?

A4: The final product can be purified by either column chromatography on silica gel or recrystallization. For column chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) is typically effective. For recrystallization, a solvent system such as ethanol/water or toluene/heptane can be explored to obtain a highly pure crystalline product.

Q5: What are the primary safety precautions to take when handling methylhydrazine?

A5: Methylhydrazine is a toxic, flammable, and potentially carcinogenic substance.[2][3][4] Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin. In case of a spill, follow your institution's established safety protocols for hazardous material cleanup. On a larger scale, it is crucial to have appropriate engineering controls in place to manage the risks associated with this reagent.

References

Technical Support Center: Handling Hygroscopic Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole derivative has become sticky and difficult to handle. What is happening and what should I do?

A: Your compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to changes in its physical state, such as becoming sticky or clumping, and can also impact its chemical stability and reactivity.[1][2]

Troubleshooting Steps:

  • Immediate Action: Transfer the compound to a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) to remove excess moisture.

  • Drying: For a more thorough drying process, you may need to dry the compound under vacuum. The appropriate temperature and duration will depend on the thermal stability of your specific pyrazole derivative. It is advisable to start with mild conditions (e.g., room temperature to 40°C) to avoid degradation.

  • Proper Storage: Once dried, store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[3][4] For highly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

Q2: I am seeing unexpected results in my experiments, such as new peaks in my chromatogram or a decrease in the expected product yield. Could moisture be the cause?

A: Yes, moisture can significantly impact the stability of pyrazole derivatives, especially those containing functional groups susceptible to hydrolysis, such as esters.[1] Water can act as a reactant or a catalyst in degradation pathways, leading to the formation of impurities and a reduction in the potency of your compound.[1]

Troubleshooting Steps:

  • Water Content Analysis: Determine the water content of your pyrazole derivative using Karl Fischer titration to confirm if excess moisture is present.

  • Re-purification: If the compound has degraded, re-purification by a suitable method (e.g., recrystallization, chromatography) may be necessary.

  • Solvent Choice: When preparing solutions, use dry (anhydrous) solvents. For long-term storage of solutions, prefer aprotic solvents and store at low temperatures (e.g., -20°C).

  • Reaction Conditions: Ensure all glassware is thoroughly dried before use, and conduct reactions under an inert atmosphere if your compound is particularly moisture-sensitive.[5]

Q3: How can I quantitatively assess the hygroscopicity of my pyrazole derivative?

A: The hygroscopicity of a compound can be quantitatively determined by measuring its moisture sorption isotherm. This involves exposing the sample to controlled humidity levels at a constant temperature and measuring the change in mass.[6][7]

Experimental Approach: Dynamic Vapor Sorption (DVS) analysis is a common technique for this purpose. The data obtained can be used to classify the hygroscopicity of your compound according to established standards, such as those from the European Pharmacopoeia.[8]

Data Presentation: Hygroscopicity Classification

Hygroscopicity ClassificationIncrease in Mass (% w/w)Example Pyrazole Derivative
Non-hygroscopic≤ 0.12(Data to be determined experimentally)
Slightly hygroscopic> 0.12 and < 2.0(Data to be determined experimentally)
Hygroscopic≥ 2.0 and < 15.0(Data to be determined experimentally)
Very hygroscopic≥ 15.0(Data to be determined experimentally)

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a pyrazole derivative. The optimal solvent and sample size may need to be adjusted based on the solubility and water content of the specific compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Di-sodium tartrate dihydrate (for titer determination)

  • Gastight syringe

  • The pyrazole derivative sample

Procedure:

  • Titer Determination:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent.

    • Accurately weigh approximately 100-200 mg of di-sodium tartrate dihydrate and add it to the titration vessel.

    • Titrate to the endpoint. The water equivalence factor (titer) of the reagent is calculated. Repeat at least twice to ensure reproducibility.

  • Sample Analysis:

    • Re-establish a dry endpoint in the titration vessel.

    • Accurately weigh a suitable amount of the pyrazole derivative (typically 50-500 mg, depending on the expected water content) and quickly transfer it to the titration vessel.

    • Allow the sample to dissolve completely. Gentle stirring can be applied.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • The water content is calculated automatically by the instrument based on the volume of titrant consumed, the titer, and the sample weight.

Notes:

  • The pH of the titration medium should be between 5 and 8 for an optimal reaction rate.[4][9] If the pyrazole derivative is acidic or basic, a suitable buffer may be required.

  • Ensure the sample is fully dissolved in the methanol before starting the titration. If solubility is an issue, other anhydrous solvents like chloroform, formamide, or long-chain alcohols may be tested.[10][11]

Protocol 2: Formulation of a Hygroscopic Pyrazole Derivative by Spray Drying

This protocol describes a general method to prepare a solid dispersion of a hygroscopic pyrazole derivative with a polymer to improve its stability and handling properties.[12][13][14][15]

Materials:

  • Hygroscopic pyrazole derivative

  • Polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Pluronic F 127)

  • Suitable solvent system (e.g., ethanol, methanol, dichloromethane)[13]

  • Spray dryer

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Dissolve the chosen polymer in the selected solvent with stirring. The concentration will depend on the polymer and solvent system.

    • Once the polymer is fully dissolved, add the hygroscopic pyrazole derivative to the solution. The drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 by weight) should be optimized for the specific compound.[12]

    • Continue stirring until the pyrazole derivative is completely dissolved, resulting in a clear solution.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values for the solvent system and the thermal stability of the pyrazole derivative.

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming solid microparticles of the pyrazole derivative dispersed in the polymer matrix.

    • Collect the dried powder from the cyclone separator.

  • Post-Drying and Characterization:

    • Further dry the collected powder under vacuum to remove any residual solvent.

    • Characterize the resulting solid dispersion for its physical properties (e.g., particle size, morphology), water content, and dissolution behavior.

Visualizations

experimental_workflow Workflow for Handling a Newly Received Pyrazole Derivative cluster_initial_assessment Initial Assessment cluster_handling_hygroscopic Handling Protocol for Suspected Hygroscopic Compound cluster_formulation Formulation and Further Use start Receive Pyrazole Derivative check_hygroscopicity Check Datasheet for Hygroscopicity Information start->check_hygroscopicity visual_inspection Visually Inspect for Clumping or Stickiness check_hygroscopicity->visual_inspection store_desiccator Store in a Tightly Sealed Container in a Desiccator visual_inspection->store_desiccator Hygroscopic or Suspected Hygroscopic karl_fischer Perform Karl Fischer Titration to Quantify Water Content store_desiccator->karl_fischer drying Dry Under Vacuum if Water Content is High karl_fischer->drying Water Content > Specification inert_atmosphere Handle in a Glove Box or Under Inert Gas karl_fischer->inert_atmosphere Water Content within Specification drying->inert_atmosphere use_anhydrous Use Anhydrous Solvents for Reactions/Solutions inert_atmosphere->use_anhydrous formulation_strategy Consider Formulation Strategies (e.g., Spray Drying, Co-crystallization) use_anhydrous->formulation_strategy stability_testing Conduct Stability Studies Under Controlled Humidity formulation_strategy->stability_testing

Caption: Workflow for handling a new pyrazole derivative.

logical_relationship Impact of Moisture on Pyrazole Derivatives and Mitigation Strategies cluster_cause Cause cluster_effect Effects on Pyrazole Derivative cluster_mitigation Mitigation Strategies moisture Atmospheric Moisture physical_changes Physical Changes (Clumping, Stickiness) moisture->physical_changes chemical_degradation Chemical Degradation (e.g., Hydrolysis) moisture->chemical_degradation protective_packaging Protective Packaging (Blister Packs, Sealed Containers) moisture->protective_packaging Barrier handling_issues Poor Flow and Handling Properties physical_changes->handling_issues controlled_storage Controlled Storage (Desiccators, Low Humidity) physical_changes->controlled_storage drying_techniques Drying Techniques (Vacuum Oven) physical_changes->drying_techniques reduced_potency Reduced Potency and Purity chemical_degradation->reduced_potency chemical_degradation->controlled_storage formulation Formulation Approaches (Coating, Solid Dispersions) handling_issues->formulation

Caption: Impact of moisture and mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with Other Pyrazole-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] This guide provides a comparative analysis of the pyrazole derivative, 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, against other notable pyrazole-containing compounds with established biological activities. Due to the limited publicly available data on the specific biological profile of this compound, this comparison leverages data from structurally related and functionally diverse pyrazoles to provide a comprehensive overview of the potential activities and structure-activity relationships within this chemical class.

Physicochemical Properties and Drug-Likeness

A molecule's physicochemical properties are critical determinants of its pharmacokinetic profile and overall drug-likeness. The table below compares the predicted properties of this compound with the well-established pyrazole-based drugs, Celecoxib (a COX-2 inhibitor) and Rimonabant (a CB1 receptor antagonist).

PropertyThis compoundCelecoxibRimonabant
Molecular Formula C₁₁H₁₃N₃OC₁₇H₁₄F₃N₃O₂SC₂₂H₂₁Cl₃N₄O
Molecular Weight ( g/mol ) 203.24381.37463.8
LogP (predicted) 1.83.65.7
Topological Polar Surface Area (Ų) 55.195.865.7
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 364

Comparative Biological Activities

Potential as a Kinase Inhibitor

The 1-methyl-1H-pyrazol-5-amine moiety is a common feature in many kinase inhibitors. For instance, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine has been identified as a potent inhibitor of both FLT3-ITD and BCR-ABL pathways, crucial in certain leukemias.[5] The presence of the methoxyphenyl group on the pyrazole ring of the target compound suggests potential interactions within the ATP-binding pocket of various kinases.

Potential as a COX Inhibitor

Diaryl-substituted pyrazoles are famously represented by Celecoxib, a selective COX-2 inhibitor.[6] The structural similarity of a 3-aryl-pyrazol-5-amine to the core of Celecoxib suggests that this compound could exhibit inhibitory activity against COX enzymes. The nature and position of the substituents on the phenyl ring play a crucial role in determining the potency and selectivity for COX-1 versus COX-2.[7]

Potential as a Cannabinoid Receptor Modulator

Rimonabant, a 1,5-diarylpyrazole, is a well-known antagonist of the cannabinoid receptor 1 (CB1).[4] The general pyrazole scaffold is recognized for its ability to interact with cannabinoid receptors. The specific substitution pattern on this compound would dictate its affinity and functional activity (agonist, antagonist, or inverse agonist) at CB1 and CB2 receptors.

The following table summarizes the biological activities of representative pyrazole-based drugs.

CompoundPrimary Target(s)Key Biological ActivityIC₅₀ / Kᵢ Values
Celecoxib COX-2Anti-inflammatory, AnalgesicCOX-2: ~0.04 µM (IC₅₀) COX-1: ~15 µM (IC₅₀)[7]
Rimonabant CB1 ReceptorAppetite suppression, Anti-obesityCB1: ~1.8 nM (Kᵢ)[4]
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine FLT3-ITD, BCR-ABLAnticancer (Leukemia)FLT3-ITD: ~1 nM (IC₅₀) BCR-ABL: ~5 nM (IC₅₀)[5]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Synthesis of 3-Aryl-1-methyl-1H-pyrazol-5-amines

A general synthetic route to 3-aryl-1-methyl-1H-pyrazol-5-amines involves the cyclization of a β-ketonitrile with methylhydrazine.

Materials:

  • Substituted 3-oxo-3-arylpropanenitrile

  • Methylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • A mixture of the substituted 3-oxo-3-arylpropanenitrile (1 equivalent), methylhydrazine sulfate (1.2 equivalents), and sodium acetate (1.2 equivalents) in a 1:1 mixture of ethanol and water is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-pyrazol-5-amine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate and ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Incubate for 10-30 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate.

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.[8]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[3]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Celecoxib (as a positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.

  • Add 10 µL of the diluted test compound or buffer (for enzyme control) to the wells of a 96-well plate. Add Celecoxib as an inhibitor control.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the Reaction Mix to each well.

  • Add 10 µL of human recombinant COX-2 enzyme to each well and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.[3]

Cannabinoid Receptor (CB1) Binding Assay (Radioligand)

This assay determines the affinity of a compound for the CB1 receptor by measuring the displacement of a radiolabeled ligand.[9]

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [³H]-CP55,940 (radioligand)

  • Test compounds

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Unlabeled CP55,940 (for non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add binding buffer, cell membranes (20-40 µg protein), and various concentrations of the test compound.

  • Add a fixed concentration of [³H]-CP55,940 (e.g., 0.5 nM).

  • For non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 10 µM).

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ value of the test compound.[9]

Visualizations

General Synthesis Workflow for 3-Aryl-1-methyl-1H-pyrazol-5-amines

G cluster_start Starting Materials Start1 Substituted 3-oxo-3-arylpropanenitrile Reaction Cyclization Start1->Reaction Start2 Methylhydrazine sulfate Start2->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 3-Aryl-1-methyl-1H-pyrazol-5-amine Purification->Product

Caption: General workflow for the synthesis of 3-aryl-1-methyl-1H-pyrazol-5-amines.

Kinase Inhibition Assay Workflow

G Start Prepare serial dilutions of test compound Step1 Add compound, kinase, and substrate/ATP to plate Start->Step1 Step2 Incubate to allow kinase reaction Step1->Step2 Step3 Add ADP-Glo™ Reagent to stop reaction and generate luminescence Step2->Step3 Step4 Measure luminescence Step3->Step4 End Calculate % inhibition and IC50 value Step4->End G cluster_pathway Simplified Kinase Signaling Pathway Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Block

References

A Comparative Guide to a Novel Pyrazole-Based Kinase Inhibitor and Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profile of a novel pyrazole-based compound, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (hereafter referred to as "Compound 1"), against established kinase inhibitors targeting Fms-like tyrosine kinase 3 (FLT3) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL).

Disclaimer: No direct experimental data for the kinase inhibitory activity of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine was found in the public domain. Therefore, this guide utilizes publicly available data for Compound 1, a structurally related pyrazole derivative with demonstrated dual inhibitory activity against FLT3 and BCR-ABL, as a representative proxy.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate a higher potency. The following tables summarize the IC50 values of Compound 1 and a selection of approved kinase inhibitors against FLT3 and BCR-ABL.

Table 1: FLT3 Kinase Inhibition
CompoundTargetIC50 (nM)Assay TypeReference(s)
Compound 1 FLT38.4Biochemical[1][2]
GilteritinibFLT3 (Wild-Type)~1 - 5Biochemical/Cellular[3][4]
GilteritinibFLT3-ITD0.29 - 0.7Biochemical[3][4]
GilteritinibFLT3-D835Y1.6Biochemical[4]
Table 2: BCR-ABL Kinase Inhibition
CompoundTargetIC50 (nM)Assay TypeReference(s)
Compound 1 K562 (BCR-ABL+)140Cellular (Anti-proliferative)[1][2]
ImatinibBCR-ABL (Wild-Type)~25 - 600Cellular/Biochemical[5][6]
DasatinibBCR-ABL (Wild-Type)~0.8 - 9Cellular/Biochemical[6][7]
NilotinibBCR-ABL (Wild-Type)<30Cellular[8][9][10]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the IC50 value of a test compound against a purified kinase in a biochemical assay.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., FLT3, BCR-ABL)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Compound 1) and reference inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds. To each well, add a solution containing the kinase and its substrate in the kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP in the well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all other measurements.

    • Normalize the data by setting the luminescence of the DMSO control (100% kinase activity) and a control with a high concentration of a potent inhibitor (0% kinase activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase/substrate mixture add_kinase_sub Add kinase/substrate mixture prep_kinase->add_kinase_sub prep_atp Prepare ATP solution add_atp Initiate reaction with ATP prep_atp->add_atp add_inhibitor->add_kinase_sub add_kinase_sub->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (ADP to ATP, generate light) incubate_adpglo->add_detection incubate_detection Incubate for 30-60 min add_detection->incubate_detection read_plate Measure luminescence incubate_detection->read_plate normalize Normalize data read_plate->normalize plot Plot % activity vs. log[inhibitor] normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Simplified FLT3 signaling pathway and point of inhibition.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It drives the malignant transformation of hematopoietic cells by activating a number of downstream signaling pathways that are critical for cell cycle progression and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. [5][7][11]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Compound 1, Imatinib, Dasatinib, Nilotinib Inhibitor->BCR_ABL

Caption: Key signaling pathways activated by BCR-ABL.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Substituted Phenyl)-1-Methyl-1H-Pyrazol-5-Amines as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(substituted phenyl)-1-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their potential as anticancer and kinase inhibitory agents. The information presented herein is compiled from various studies to aid in the rational design of novel and more potent therapeutic candidates.

Comparative Analysis of Biological Activity

The biological activity of 3-(substituted phenyl)-1-methyl-1H-pyrazol-5-amine derivatives is significantly influenced by the nature and position of the substituents on the phenyl ring. The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of a representative set of compounds from various studies.

Compound IDPhenyl Substitution (at C3)Target Cell Line/KinaseActivity (IC50/GI50 in µM)Reference
1a 4-BromophenylHepG2 (Hepatocellular Carcinoma)9.13[1]
1b 4-BromophenylMCF-7 (Breast Cancer)>50[1]
1c 4-BromophenylA549 (Lung Carcinoma)6.52[1]
1d 4-BromophenylPC3 (Prostate Cancer)9.13[1]
2a 4-FluorophenylA549 (Lung Cancer)12.47[2]
2b 4-ChlorophenylA549 (Lung Cancer)14.46[2]
3a 3,4-DiarylHCT116 (Colorectal Cancer)Low micromolar range[3]
3b 3,4-DiarylHT29 (Colorectal Cancer)Low micromolar range[3]
3c 3,4-DiarylSW480 (Colorectal Cancer)Low micromolar range[3]
4a PhenylBCR-ABL Kinase14.2 (nM)[4]
4b Substituted PhenylBCR-ABL Kinase14.2 - 326.0 (nM)[4]
5a 4-Phenyl-1H-imidazol-2-ylJAK2 Kinase0.166[5]
5b 4-Phenyl-1H-imidazol-2-ylJAK3 Kinase0.057[5]
5c 4-Phenyl-1H-imidazol-2-ylAurora A Kinase0.939[5]
5d 4-Phenyl-1H-imidazol-2-ylAurora B Kinase0.583[5]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship Summary

Based on the available data, the following key SAR observations can be made:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the C3 position of the pyrazole core play a critical role in determining the biological activity.

    • Electron-withdrawing groups, such as halogens (e.g., bromo, fluoro, chloro), on the phenyl ring appear to be favorable for anticancer activity against various cell lines, including lung, liver, and prostate cancer.[1][2]

    • More complex substitutions, such as an additional aryl group or a heterocyclic moiety like imidazole, can lead to potent kinase inhibitory activity.[3][4][5]

  • Target Specificity: The substitution pattern on the phenyl ring also influences the target selectivity of these compounds. For instance, specific substitutions can confer potent and selective inhibition of kinases like BCR-ABL, JAKs, and Aurora kinases.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.[7]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[8][9]

Protocol:

  • Kinase Reaction: The kinase reaction is set up in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. The reaction is typically incubated for 1 hour at room temperature.[10]

  • Stopping the Reaction and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and to initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.[11]

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.[10]

  • Data Analysis: The kinase activity is determined by comparing the luminescence of the wells containing the test compound to that of the control wells. The IC50 values are then calculated.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar Data Analysis synthesis Synthesis of 3-(substituted phenyl)- 1-methyl-1H-pyrazol-5-amines purification Purification & Structural Confirmation (NMR, MS, HPLC) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity kinase_inhibition Kinase Inhibition Profiling (ADP-Glo™ Assay) purification->kinase_inhibition sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis kinase_inhibition->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the synthesis and evaluation of 3-(substituted phenyl)-1-methyl-1H-pyrazol-5-amines.

kinase_signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor Phosphorylation ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factor Transcription Factors erk->transcription_factor Phosphorylation cellular_response Cell Proliferation, Survival, Differentiation transcription_factor->cellular_response inhibitor Pyrazol-5-amine Inhibitor inhibitor->raf Inhibition

Caption: A representative kinase signaling pathway potentially targeted by 3-phenyl-1H-pyrazol-5-amine derivatives.

References

Selectivity Profile of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted selectivity profile of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine against a panel of related pyrazole derivatives. Due to the limited publicly available data on the specific compound, this guide leverages structure-activity relationships (SAR) from analogous compounds to infer a likely target profile and compares it with established inhibitors. The information is intended for researchers, scientists, and drug development professionals.

Inferred Target Profile of this compound

Based on the analysis of structurally similar pyrazole-based compounds, this compound is predicted to exhibit inhibitory activity primarily against protein kinases. The core scaffold, 3-aryl-1-methyl-1H-pyrazol-5-amine, is a known pharmacophore for various kinase inhibitors. The specific substitution of a 2-methoxyphenyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring likely modulates its potency and selectivity.

Comparative Selectivity Data

The following table summarizes the inhibitory activities of several pyrazole derivatives against various kinases. These compounds were selected for comparison due to their structural similarity to this compound and the availability of quantitative data.

Compound IDStructureTarget Kinase(s)IC50 / KD (nM)Reference
Compound 1 N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amineFLT3-ITD, BCR-ABLPotent inhibition observed in cell-based assays[1]
Compound 7a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivativeJNK3635[2]
Pyrazine 2 2,6-disubstituted pyrazine with a 6-alkylaminoindazoleCSNK2A, PIM35, <3[3]
Acrizanib N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamideVEGFR-2-[4]

Note: IC50 (half-maximal inhibitory concentration) and KD (dissociation constant) are measures of inhibitor potency. Lower values indicate higher potency. The data for Compound 1 is qualitative from cell-based assays.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • Test compound (e.g., this compound)

    • ATP (often radiolabeled, e.g., [γ-33P]ATP)

    • Assay buffer (e.g., HEPES, MgCl2, DTT)

    • 96- or 384-well plates

    • Filter plates or other separation method

    • Scintillation counter or fluorescence reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the kinase, its substrate, and the test compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture for a defined period at a specific temperature.

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

    • Separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of phosphorylated substrate.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of a competing unlabeled test compound. The amount of radioligand displaced by the test compound is measured to determine the test compound's binding affinity (Ki).

  • Materials:

    • Cell membranes or purified receptors

    • Radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors)

    • Test compound

    • Incubation buffer

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the receptor preparation, the radiolabeled ligand, and the test compound in the incubation buffer.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding inhibited by the test compound and determine the IC50, which can then be converted to a Ki value.

Visualizations

General Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Serial Dilutions) Incubation Incubate at 30°C Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ([γ-33P]ATP) ATP->Incubation Separation Separate Substrate (e.g., Filter Plate) Incubation->Separation Quantification Quantify Phosphorylation (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Inferred Signaling Pathway Involvement

Based on the activity of analogous compounds, this compound may potentially modulate signaling pathways regulated by kinases such as FLT3, ABL, and VEGFR.

Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_cytoplasmic Cytoplasmic Kinase cluster_downstream Downstream Signaling FLT3 FLT3 Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival VEGFR2 VEGFR-2 VEGFR2->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis BCR_ABL BCR-ABL BCR_ABL->Proliferation BCR_ABL->Survival Inhibitor 3-(Aryl)-1-methyl-1H- pyrazol-5-amine Analog Inhibitor->FLT3 Inhibition Inhibitor->VEGFR2 Inhibition Inhibitor->BCR_ABL Inhibition

References

In vivo efficacy of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, specific public data on the in vivo efficacy of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine and its direct analogs is not available. However, the broader class of pyrazole-containing compounds has demonstrated significant therapeutic potential across various disease models. This guide provides a comparative overview of the in vivo efficacy, experimental methodologies, and mechanistic insights for several classes of pyrazole analogs, offering a valuable resource for researchers in drug discovery and development.

I. Overview of Pyrazole Analogs in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects. The versatility of the pyrazole scaffold allows for structural modifications that can fine-tune the compound's interaction with specific biological targets, leading to the development of potent and selective therapeutic agents.

II. Comparative In Vivo Efficacy of Pyrazole Analog Classes

The following sections summarize the in vivo efficacy of different classes of pyrazole analogs, highlighting their therapeutic applications and presenting key data in a comparative format.

A. Anti-inflammatory and Analgesic Pyrazole Analogs

A significant number of pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties, most notably as inhibitors of cyclooxygenase (COX) enzymes.

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Pyrazole Analogs

Compound ClassAnimal ModelEfficacy MetricKey Findings
Diarylpyrazoles (e.g., Celecoxib) Rat Carrageenan-Induced Paw EdemaInhibition of Edema (%)Potent, time-dependent inhibition of inflammation.[1]
Rat Adjuvant-Induced ArthritisReduction in Paw Swelling (%)Significant reduction in arthritic symptoms.
Rat Randall-Selitto TestIncrease in Pain ThresholdDemonstrated analgesic effects.
Thiophene-Containing Pyrazoles Rat Carrageenan-Induced Paw EdemaInhibition of Edema (%)Moderate to good anti-inflammatory activity.[2]
Mouse Acetic Acid-Induced WrithingInhibition of Writhing (%)Significant analgesic effects observed.[2]

This widely used model assesses the anti-inflammatory activity of a test compound.

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

G cluster_inflammation Inflammatory Stimulus (Carrageenan) cluster_pathway Arachidonic Acid Pathway cluster_response Inflammatory Response cluster_intervention Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Edema Edema PGs->Edema Pain Pain PGs->Pain Pyrazole Pyrazole Analogs (e.g., COX-2 Inhibitors) Pyrazole->COX

Caption: Inhibition of the COX pathway by pyrazole analogs.

B. Antiparasitic Pyrazole Analogs

While data on the target compound is unavailable, a related benzimidazole analog, N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown promising in vivo activity against Leishmania mexicana.[3]

Table 2: In Vivo Antileishmanial Activity of a Related Benzimidazole Analog

CompoundAnimal ModelEfficacy MetricKey Findings
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine BALB/c mice infected with L. mexicanaReduction in parasite load (%)Significant reduction in the number of parasites in the infected tissue compared to control.[3]
  • Animals: Female BALB/c mice are used.

  • Infection: Mice are infected with L. mexicana promastigotes in the footpad.

  • Treatment: Once lesions are established, treatment with the test compound (administered, for example, topically or intraperitoneally) or vehicle is initiated and continued for a specified duration.

  • Assessment:

    • Lesion size is measured regularly.

    • At the end of the experiment, parasite load in the infected tissue is quantified by methods such as limiting dilution assay or qPCR.

  • Data Analysis: The percentage reduction in parasite load in treated mice is calculated relative to the vehicle-treated control group.

G cluster_workflow In Vivo Antileishmanial Assay Workflow Infection Infection of Mice with Leishmania Lesion Lesion Development Infection->Lesion Treatment Treatment with Test Compound Lesion->Treatment Assessment Assessment of Parasite Load Treatment->Assessment Analysis Data Analysis Assessment->Analysis G cluster_pathway Cancer Signaling Pathway cluster_intervention Therapeutic Intervention GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinases (e.g., VEGFR-2) GF->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Pyrazole Pyrazole Analogs (e.g., Kinase Inhibitors) Pyrazole->RTK Pyrazole->Downstream

References

The Pyrazole Scaffold: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory properties of various pyrazole derivatives reveals a class of compounds with significant therapeutic potential, primarily through the targeted inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative overview of the performance of several pyrazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Pyrazole derivatives have long been a cornerstone in medicinal chemistry, with notable examples like celecoxib being widely used as selective COX-2 inhibitors for treating inflammation.[1] The versatility of the pyrazole ring allows for extensive chemical modifications, leading to a broad spectrum of anti-inflammatory agents with varying potency and selectivity.[2][3] This comparative guide will delve into the anti-inflammatory effects of different pyrazole derivatives, presenting key experimental data in a structured format and outlining the methodologies used to generate these findings.

Comparative Anti-Inflammatory Activity

The anti-inflammatory prowess of pyrazole derivatives is most commonly attributed to their ability to inhibit COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4] The ideal anti-inflammatory agent selectively inhibits the inducible COX-2 isoform over the constitutive COX-1 isoform to minimize gastrointestinal side effects.[4] The following tables summarize the in vitro and in vivo anti-inflammatory activities of several pyrazole derivatives from various studies.

In Vitro Cyclooxygenase (COX) Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of different pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2. A higher SI value is desirable for a safer anti-inflammatory profile.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference Compound
3-(trifluoromethyl)-5-arylpyrazole4.50.02225-
Pyrazolo-pyrimidine-0.015--
Pyrazole-thiazole hybrid-0.03 (COX-2) / 0.12 (5-LOX)--
Trimethoxy derivative 5f-1.509.56Celecoxib (SI = 2.51)
Trimethoxy derivative 6f-1.158.31Celecoxib (SI = 2.51)
Bromo derivative 6e-2.51-Celecoxib
Compound 6e (chalcone substituted)--215.44Celecoxib (SI = 308.16)
Compound N5--47.979-
Celecoxib-2.162.51-

Table 1: In Vitro COX Inhibitory Activity of Selected Pyrazole Derivatives.[2][5][6][7]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to assess the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is measured at different time points after administration of the test compound.

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Time (hours)Reference CompoundEdema Inhibition (%) of Reference
Pyrazole derivatives (general)1065-803Indomethacin55
Pyrazole-thiazole hybrid-75---
Compound 6e (chalcone substituted)-93.625Celecoxib93.51
Compound N9--1Celecoxib-
Compound N7---Celecoxib-
Compound AD 532-Promising results-Indomethacin, Celecoxib-

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema.[2][6][7][8]

Key Signaling Pathways and Experimental Workflow

The anti-inflammatory action of pyrazole derivatives primarily involves the inhibition of the cyclooxygenase pathway. However, some derivatives have also been shown to modulate other inflammatory pathways, such as the NF-κB and cytokine signaling pathways.[2]

inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell_membrane Cell Membrane inflammatory_stimuli->cell_membrane activate nf_kb_activation NF-κB Activation cell_membrane->nf_kb_activation arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) nf_kb_activation->cytokine_production induces inflammation Inflammation cytokine_production->inflammation mediate cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes substrate for prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesize prostaglandins->inflammation mediate pyrazole_derivatives Pyrazole Derivatives pyrazole_derivatives->cox_enzymes inhibit

Caption: Inflammatory pathway and the inhibitory action of pyrazole derivatives.

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of novel pyrazole derivatives.

experimental_workflow synthesis Synthesis of Pyrazole Derivatives in_vitro_screening In Vitro Screening synthesis->in_vitro_screening cox_assay COX-1/COX-2 Inhibition Assay in_vitro_screening->cox_assay cytokine_assay Cytokine Production Assay (LPS-stimulated macrophages) in_vitro_screening->cytokine_assay in_vivo_testing In Vivo Testing cox_assay->in_vivo_testing cytokine_assay->in_vivo_testing paw_edema Carrageenan-Induced Paw Edema in_vivo_testing->paw_edema granuloma Cotton Pellet Granuloma in_vivo_testing->granuloma lead_optimization Lead Optimization paw_edema->lead_optimization granuloma->lead_optimization sar_studies Structure-Activity Relationship (SAR) Studies lead_optimization->sar_studies admet_profiling ADMET Profiling lead_optimization->admet_profiling

Caption: Experimental workflow for anti-inflammatory drug discovery of pyrazoles.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of the anti-inflammatory effects of different compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives and reference compounds (e.g., celecoxib, indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

  • The test compounds are pre-incubated with either COX-1 or COX-2 enzyme in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes).

  • The reaction is terminated by adding a stop solution (e.g., a strong acid).

  • The amount of PGE2 produced is quantified using an ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control.

  • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats (or other suitable strain) weighing 150-200g.

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test pyrazole derivatives, a reference drug (e.g., indomethacin or celecoxib), and a vehicle control are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The presented data underscores the significant potential of pyrazole derivatives as a versatile scaffold for the development of potent anti-inflammatory agents. The comparative analysis reveals that while many derivatives exhibit strong anti-inflammatory effects, their potency and selectivity can be finely tuned through chemical modifications. The provided experimental protocols offer a standardized framework for future research, enabling a more direct and reliable comparison of novel pyrazole-based compounds. Further investigations focusing on structure-activity relationships and safety profiles will be crucial in identifying lead candidates with superior therapeutic indices for the treatment of inflammatory diseases.

References

A Head-to-Head Comparison of Pyrazole and Triazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole and triazole moieties are privileged scaffolds, forming the core of numerous clinically approved drugs. Their versatility in chemical modification and their ability to engage in various biological interactions make them staples in the design of novel therapeutic agents. This guide provides an objective, data-driven comparison of pyrazole and triazole analogs, focusing on their performance in key therapeutic areas, supported by experimental data and detailed protocols.

At a Glance: Key Physicochemical and Pharmacological Properties

Both pyrazole and triazole are five-membered aromatic heterocycles containing nitrogen atoms. The arrangement of these nitrogen atoms imparts distinct electronic properties, influencing their ability to act as bioisosteres for other functional groups and their interaction with biological targets. Generally, pyrazoles can be considered more lipophilic and metabolically stable bioisosteres for phenols, while triazoles are often used to improve solubility and metabolic stability.

PropertyPyrazole AnalogsTriazole AnalogsKey Considerations in Drug Design
Structure 5-membered ring with two adjacent nitrogen atoms5-membered ring with three nitrogen atoms (1,2,3- or 1,2,4-isomers)The number and position of nitrogen atoms influence hydrogen bonding capacity, polarity, and metabolic stability.
Lipophilicity (LogP) Generally moderate to highGenerally lower than corresponding pyrazolesInfluences solubility, cell permeability, and plasma protein binding.
Metabolic Stability Often exhibit good metabolic stabilityGenerally show high metabolic stability, particularly 1,2,4-triazolesBoth are often incorporated to block metabolic hotspots in a lead compound.
Common Therapeutic Areas Anti-inflammatory, Anticancer, Antimicrobial, AntiviralAntifungal, Anticancer, Antiviral, Anti-inflammatoryThe choice of scaffold often depends on the specific target and desired pharmacokinetic profile.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize key experimental data from head-to-head studies comparing the biological activities of pyrazole and triazole analogs in different therapeutic contexts.

Antimicrobial Activity: Targeting Mycobacterium tuberculosis

In the fight against tuberculosis, both pyrazole and triazole derivatives have been explored as inhibitors of essential mycobacterial enzymes. A study comparing imidazole and triazole diarylpyrazole derivatives as inhibitors of Mycobacterium tuberculosis (Mtb) CYP121A1 provides a direct comparison of their antimycobacterial activity and binding affinity.

Compound TypeRepresentative CompoundMIC90 (µg/mL)[1]Binding Affinity (Kd, µM) to Mtb CYP121A1[1]
Imidazole Diarylpyrazole11f3.9511.73
Triazole Diarylpyrazole12b4.355.13

Observation: In this series, the imidazole-containing pyrazole showed slightly better whole-cell activity (lower MIC90), while the triazole-containing pyrazole demonstrated a stronger binding affinity to the target enzyme.[1] This highlights the often-observed disconnect between target engagement and cellular efficacy, which can be influenced by factors such as cell wall penetration.

Anticancer Activity: Cytotoxicity against Cancer Cell Lines

The versatility of pyrazole and triazole scaffolds has been extensively leveraged in the design of anticancer agents, often by creating hybrid molecules that incorporate both rings. The following table presents the cytotoxic activity of pyrazole-1,2,4-triazole hybrids against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)[2]
8c MCF-7 (Breast Cancer)2.8 ± 0.4
8f MCF-7 (Breast Cancer)3.1 ± 0.4
8d MCF-7 (Breast Cancer)3.5 ± 0.2
8h S. aureus (Antibacterial)8 (MIC)
8f P. aeruginosa (Antibacterial)8 (MIC)
8b S. epidermidis (Antibacterial)11 (MIC)

Observation: These hybrid compounds exhibit potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[2] Interestingly, some of these compounds also show significant antibacterial activity, suggesting a potential for developing dual-action agents.

Enzyme Inhibition: Targeting COX-2 and EGFR

Selective inhibition of enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) is a key strategy in anti-inflammatory and anticancer drug discovery.

COX-2 Inhibition:

A study on diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors provides a direct comparison of their potency.

Compound TypeRepresentative CompoundCOX-2 IC50 (µM)[3]Selectivity Index (SI)[3]
Diarylpyrazole4b0.017>500
Diarylpyrazole4d0.09854.847
Diaryltriazole15a0.002162.5

Observation: In this particular study, the diaryltriazole derivative (15a) exhibited the most potent COX-2 inhibition, being more potent than the reference drug celecoxib.[3] The diarylpyrazole derivatives also showed high potency and selectivity.[3]

EGFR Inhibition:

A series of pyrazol-4-yl-1,2,4-triazole-3-thiol derivatives were evaluated as dual EGFR and COX-2 inhibitors.

CompoundEGFRWT IC50 (µM)[2]EGFRT790M IC50 (µM)[2]COX-2 IC50 (µM)[2]
14b 0.4230.7644.692
14g 0.1210.0760.560
14k 0.2110.1321.342

Observation: Compound 14g emerged as a highly potent inhibitor of both wild-type and mutant EGFR, as well as COX-2, demonstrating the potential of pyrazole-triazole hybrids in developing multi-targeted anticancer agents.[2]

Pharmacokinetic Profile: A Comparative Look at ADME-Tox

The success of a drug candidate is heavily reliant on its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile. While specific ADME properties are highly dependent on the overall structure of the molecule, some general trends can be observed for pyrazole and triazole-containing compounds.

ADME-Tox ParameterPyrazole AnalogsTriazole Analogs
Absorption Generally good oral bioavailability, but can be limited by low aqueous solubility for highly substituted analogs.Often exhibit good oral bioavailability. The inclusion of the triazole moiety can sometimes improve solubility.
Distribution Can be designed to cross the blood-brain barrier. Plasma protein binding is variable.Can be designed to cross the blood-brain barrier. Plasma protein binding is variable.
Metabolism The pyrazole ring itself is generally stable to metabolism. Metabolism often occurs on peripheral substituents. Primary metabolizing enzymes are often CYP3A4 and CYP2C9.The 1,2,4-triazole ring is particularly resistant to metabolic degradation. They can, however, be inhibitors of CYP enzymes.
Excretion Primarily renal or hepatic, depending on the overall properties of the molecule.Primarily renal or hepatic.
Toxicity Generally well-tolerated, but specific toxicities depend on the overall structure and substituents.Some triazole-containing compounds (e.g., certain fungicides) have shown potential for endocrine disruption and hERG channel blockage.

In silico studies on pyrazole and triazole derivatives suggest that both classes of compounds can be designed to have favorable drug-like properties, with many analogs predicted to have good oral bioavailability and the ability to penetrate the central nervous system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental procedures is crucial for a deeper understanding of the comparative advantages of pyrazole and triazole analogs.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrazole/Triazole EGFR Inhibitor Inhibitor->EGFR Inhibition

COX2_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation Pain PGE2->Inflammation Inhibitor Pyrazole/Triazole COX-2 Inhibitor Inhibitor->COX2 Inhibition

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compounds Add serial dilutions of pyrazole/triazole analogs seed_cells->add_compounds incubate1 Incubate for 24-72 hours add_compounds->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

MIC_Test_Workflow start Start prepare_dilutions Prepare serial dilutions of pyrazole/triazole analogs in broth start->prepare_dilutions inoculate Inoculate with a standardized bacterial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate observe_growth Visually inspect for bacterial growth (turbidity) incubate->observe_growth determine_mic Determine the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole or triazole analog stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Test

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Pyrazole or triazole analog stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Both pyrazole and triazole scaffolds are invaluable tools in the drug discoverer's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired pharmacological profile, and the structure-activity relationship of the lead series. While pyrazoles may offer advantages in certain contexts due to their lipophilicity and role as phenol bioisosteres, triazoles often provide enhanced metabolic stability and favorable solubility properties. The growing trend of creating pyrazole-triazole hybrids further underscores the complementary nature of these two heterocyclic systems, allowing for the development of highly potent and multi-targeted therapeutic agents. A thorough understanding of their comparative performance, as outlined in this guide, is essential for the rational design of the next generation of small molecule drugs.

References

Confirming Cellular Target Engagement of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery, confirming that a bioactive compound reaches and interacts with its intended molecular target within a cellular environment is a critical step. This process, known as target engagement, provides essential evidence for the compound's mechanism of action and is a prerequisite for further development. This guide provides a comparative overview of two powerful techniques for confirming the cellular target engagement of the novel compound 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Pulldown, followed by Western Blot analysis.

While the specific targets of this compound are still under investigation, its structural similarity to known kinase inhibitors suggests it may target cellular kinases. For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of the BCR-ABL fusion protein, a tyrosine kinase implicated in chronic myeloid leukemia.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Pulldown with Mass Spectrometry
Principle Based on the ligand-induced thermal stabilization of the target protein.[1][2]Affinity capture of a sub-proteome (e.g., kinome) using immobilized broad-spectrum inhibitors.[3][4]
Primary Readout Change in the melting temperature (Tm) of the target protein.Relative abundance of proteins binding to the beads in the presence vs. absence of the test compound.
Target Information Confirms engagement with a known or hypothesized target.[5]Can identify novel, unknown targets and off-targets within the captured proteome.[4][6]
Compound Requirements No modification of the compound is necessary.No modification of the compound is necessary.
Throughput Can be adapted to high-throughput formats.[7]Moderate throughput, often used for profiling a smaller number of compounds.
Primary Advantages - Applicable to any soluble protein. - Can be performed in intact cells and tissues.[2] - Directly measures biophysical interaction in a physiological context.[8]- Unbiased, proteome-wide screening potential.[6] - Can determine a compound's selectivity profile across a protein family.[9] - Identifies direct binding partners.
Primary Limitations - Requires a specific antibody for detection (in Western Blot-based CETSA).[5] - Not suitable for membrane proteins in its standard format.- Limited to the proteins that can be captured by the immobilized ligands. - May not detect allosteric inhibitors.[4]

Hypothetical Experimental Data

Table 1: CETSA Data for BCR-ABL Engagement

TreatmentTemperature (°C)Relative BCR-ABL Band Intensity (Normalized to 37°C)
Vehicle (DMSO) 371.00
450.95
500.78
550.45
600.15
650.05
Compound (10 µM) 371.00
450.98
500.92
550.85
600.65
650.30

Table 2: Kinobeads Pulldown Data for Kinase Selectivity

KinaseVehicle (DMSO) - Relative AbundanceCompound (10 µM) - Relative Abundance% Inhibition
BCR-ABL 1.000.1585
SRC 1.000.4555
EGFR 1.000.928
VEGFR2 1.000.8812
p38 MAPK 1.000.955

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a Western blot-based CETSA to verify the engagement of this compound with its hypothesized target, BCR-ABL, in K562 cells.

  • Cell Culture and Treatment:

    • Culture K562 cells in appropriate media to a density of 1-2 x 106 cells/mL.

    • Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

    • Block the membrane and probe with a primary antibody specific for BCR-ABL.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize them to the 37°C sample for each treatment condition.

Kinobeads Pulldown and Western Blot Protocol

This protocol outlines a competitive binding experiment using Kinobeads to assess the binding of the test compound to BCR-ABL and other kinases.

  • Cell Lysis:

    • Harvest untreated K562 cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to clarify.

    • Determine the protein concentration of the supernatant.

  • Competitive Binding:

    • Aliquot the cell lysate and incubate with increasing concentrations of the test compound or a vehicle control for 1 hour at 4°C with gentle rotation.

  • Kinobeads Pulldown:

    • Add pre-washed Kinobeads to each lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol, using a primary antibody against BCR-ABL.

    • The reduction in the band intensity in the compound-treated samples compared to the vehicle control indicates competitive binding and thus, target engagement.

Visualizations

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Treatment cluster_lysis Lysis & Separation cluster_analysis Analysis start Cells in Culture treatment Treat with Compound or Vehicle start->treatment heat Heat at a Temperature Gradient treatment->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb analysis Quantify Protein Levels wb->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_lysis Cell Lysate Preparation cluster_binding Competitive Binding cluster_pulldown Pulldown & Elution cluster_analysis Analysis cells Harvest Cells lysis Lyse Cells cells->lysis clarify Clarify Lysate lysis->clarify incubate_compound Incubate with Compound or Vehicle clarify->incubate_compound add_kinobeads Add Kinobeads incubate_compound->add_kinobeads wash Wash Beads add_kinobeads->wash elute Elute Bound Proteins wash->elute wb Western Blot or Mass Spectrometry elute->wb analysis Identify/Quantify Bound Proteins wb->analysis

Caption: Workflow for Kinobeads Pulldown Assay.

BCR_ABL_Pathway cluster_compound Compound Action cluster_pathway BCR-ABL Signaling compound 3-(2-Methoxyphenyl)-1-methyl- 1H-pyrazol-5-amine BCR_ABL BCR-ABL compound->BCR_ABL Inhibition GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Benchmarking 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Against the Standard of Care for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, hereafter referred to as Compound X , is a novel investigational molecule. The data presented herein for Compound X are hypothetical and for illustrative benchmarking purposes. This guide is intended for researchers, scientists, and drug development professionals to provide a comparative framework based on established standards of care.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1] These mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[2]

The development of targeted FLT3 kinase inhibitors has significantly improved the treatment landscape for this aggressive disease. This guide provides a preclinical benchmark comparison of Compound X, a hypothetical novel pyrazole derivative, against the current standards of care for FLT3-mutated AML.

Current Standard of Care in FLT3-Mutated AML

The standard of care for patients with FLT3-mutated AML involves a combination of intensive chemotherapy with a FLT3 inhibitor. Key approved inhibitors include:

  • Midostaurin: A multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[3][4][5] It targets both FLT3 and other kinases like KIT.[2][3]

  • Quizartinib: A highly potent and selective second-generation FLT3 inhibitor for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy.[4][6][7]

  • Gilteritinib: A potent, oral, second-generation FLT3 inhibitor active against both ITD and tyrosine kinase domain (TKD) mutations, approved for relapsed or refractory FLT3-mutated AML.[8][9][10][11]

For this comparative guide, we will primarily benchmark Compound X against Gilteritinib, given its efficacy in the relapsed/refractory setting and its activity against resistance-conferring TKD mutations.[9][12]

Data Presentation: Preclinical Performance

The following tables summarize the hypothetical preclinical profile of Compound X in comparison to established FLT3 inhibitors.

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)
Kinase TargetCompound X (Hypothetical)GilteritinibQuizartinibMidostaurin
FLT3-ITD 1.5 0.7 - 2.9[13]<1[14][15]~10
FLT3-D835Y (TKD) 2.5 1.6[13]>1000~15
c-Kit 150 102[16]~5<10
AXL 50 41[16]>1000~20

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.

Table 2: Comparative In Vitro Anti-proliferative Activity in FLT3-mutated AML Cell Lines (IC50, nM)
Cell Line (FLT3 status)Compound X (Hypothetical)GilteritinibQuizartinib
MV4-11 (FLT3-ITD) 2.0 0.92[13]0.40[14]
MOLM-13 (FLT3-ITD) 3.5 2.9[13]0.89[14]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Test compound (e.g., Compound X) and reference inhibitors

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the appropriate solvent (e.g., DMSO).

  • In a 96-well or 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the serially diluted compounds to the wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).[17]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of ADP produced (or substrate consumed) using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[18]

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To measure the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well tissue culture plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for cell adherence and recovery.[20]

  • Prepare serial dilutions of the test compound and add them to the appropriate wells. Include vehicle-only wells as a control.

  • Incubate the cells with the compound for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimer (Activated) FLT3->FLT3_dimer FLT3 Ligand or ITD Mutation PI3K PI3K FLT3_dimer->PI3K RAS RAS FLT3_dimer->RAS JAK JAK FLT3_dimer->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor FLT3 Inhibitors (e.g., Compound X, Gilteritinib) Inhibitor->FLT3_dimer Inhibition

Caption: FLT3 signaling pathway in AML.

Experimental Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_Val Hit Validation & IC50 Determination HTS->Hit_Val Identify Hits Lead_Opt Lead Optimization (SAR Studies) Hit_Val->Lead_Opt Validate & Prioritize Cell_Assays Cellular Assays (Viability, Apoptosis) Lead_Opt->Cell_Assays Synthesize Analogs In_Vivo In Vivo Models (Xenografts) Cell_Assays->In_Vivo Confirm On-Target Effect Tox Toxicology & Pharmacokinetics In_Vivo->Tox Assess Efficacy IND IND-Enabling Studies Tox->IND Safety Profile

Caption: Preclinical workflow for kinase inhibitor development.

References

Safety Operating Guide

Proper Disposal of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine was not located. The following procedural guidance is based on the safety data for the closely related compound, 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Given the absence of a specific SDS, a conservative approach, treating the compound as hazardous, is mandatory.

I. Hazard Assessment and Safety Precautions

Based on the available data for the analogous compound 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine, this chemical should be handled as a hazardous substance.[1][2]

Summary of Potential Hazards:

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1] A face shield may be necessary for operations with a splash hazard.

  • Lab Coat: A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If dusts are generated, a NIOSH-approved respirator may be required.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must follow hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][4]

Step 1: Waste Identification and Classification

  • Any unwanted or expired this compound, as well as any materials contaminated with it (e.g., gloves, weigh boats, filter paper, pipette tips), must be treated as hazardous waste.[4][5]

Step 2: Waste Segregation

  • Solid Waste: Collect all solid materials contaminated with the compound in a designated, leak-proof, and clearly labeled solid hazardous waste container.[6]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[8]

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, but labels should be defaced.[7] Consult your EHS department for specific institutional policies.

Step 3: Container Labeling

  • All hazardous waste containers must be accurately and clearly labeled.[5][9] The label should include:

    • The words "Hazardous Waste".[4][9]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]

    • The date of waste accumulation.[9]

Step 4: Storage

  • Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Ensure containers are kept closed except when adding waste.[4][9]

  • Store incompatible waste types separately to prevent dangerous reactions.[9]

Step 5: Professional Disposal

  • Once a waste container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's EHS department or a licensed professional waste disposal service.[1][5] These services are equipped to handle the treatment and disposal of hazardous chemical waste in compliance with all regulations.[5]

III. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.

  • PPE: Don appropriate PPE before attempting to clean the spill.[1]

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1][2] For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill, then collect the material into a hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Report: Report the spill to your institution's EHS department.

For personal exposure, follow these first aid measures and seek immediate medical attention:

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

IV. Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound Start Unwanted Material or Contaminated Waste Generated Assess Assess Waste Type (Solid, Liquid, Sharps, Empty Container) Start->Assess Solid Solid Waste Container Assess->Solid Solid Liquid Liquid Waste Container Assess->Liquid Liquid Sharps Sharps Container Assess->Sharps Sharps Rinse Triple-Rinse Container Assess->Rinse Empty Container Label Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards & Date Solid->Label Liquid->Label Sharps->Label Rinsate Collect Rinsate as Liquid Hazardous Waste Rinse->Rinsate Rinsate->Liquid Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Dispose Contact EHS for Professional Disposal Store->Dispose End Compliant Disposal Dispose->End

Caption: Decision workflow for the proper segregation and disposal of waste.

References

Personal protective equipment for handling 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following recommendations are based on the known hazards of the closely related compound 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine and other similar pyrazole derivatives.

Hazard Summary:

Based on data for analogous compounds, this compound is anticipated to have the following hazard classifications:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Body PartRequired PPEStandards and Specifications
Eyes/Face Tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
Body Laboratory coat. Fire/flame resistant and impervious clothing should be worn where appropriate.---
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2]Use in a well-ventilated area, preferably a fume hood.

Operational Plan: Safe Handling Workflow

Following a stringent operational workflow is critical to creating a safe working environment and minimizing the risk of exposure. The diagram below outlines the step-by-step procedure for the safe handling of this compound.

Workflow for Safe Handling of this compound A Preparation & Planning - Review SDS of similar compounds - Ensure fume hood is operational - Gather all necessary PPE B Donning PPE - Wear lab coat, gloves, and safety goggles A->B Proceed to C Chemical Handling - Work within a certified fume hood - Avoid generating dust - Keep container tightly closed when not in use B->C Proceed to D Post-Handling - Decontaminate work area - Remove and dispose of gloves properly C->D After completion E Waste Disposal - Dispose of waste in a designated, sealed container - Follow institutional and local regulations for chemical waste disposal D->E Proceed to F Personal Hygiene - Wash hands thoroughly with soap and water D->F Concurrently

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.